H3R antagonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29NO3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[5-(azepan-1-yl)pentoxy]xanthen-9-one |
InChI |
InChI=1S/C24H29NO3/c26-24-20-10-4-5-11-22(20)28-23-13-12-19(18-21(23)24)27-17-9-3-8-16-25-14-6-1-2-7-15-25/h4-5,10-13,18H,1-3,6-9,14-17H2 |
InChI Key |
KNIPHGXUVWAHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCCCOC2=CC3=C(C=C2)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Mechanism of Action of Histamine H3 Receptor (H3R) Antagonists in Alzheimer's Disease Models
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, synaptic dysfunction, and the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. Current therapeutic strategies offer limited symptomatic relief. The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, has emerged as a promising therapeutic target. H3R antagonists/inverse agonists enhance the release of histamine and other key neurotransmitters involved in cognition, such as acetylcholine, dopamine, and norepinephrine. Preclinical studies in various AD models have demonstrated that H3R antagonists can improve cognitive performance and may impact underlying disease pathology. This document provides an in-depth technical guide on the mechanism of action, preclinical efficacy, and experimental methodologies used to evaluate H3R antagonists in the context of Alzheimer's disease.
The Histamine H3 Receptor (H3R) in the Central Nervous System
The H3R is a G protein-coupled receptor (GPCR) coupled to the Gi/o protein, predominantly expressed in the central nervous system (CNS).[1] It is highly concentrated in brain regions critical for learning and memory, including the cerebral cortex, hippocampus, and basal ganglia.[2][3] The H3R functions in two primary ways:
-
As a presynaptic autoreceptor: Located on histaminergic neurons, it inhibits the synthesis and release of histamine, creating a negative feedback loop.[2][4]
-
As a presynaptic heteroreceptor: Located on non-histaminergic neurons, it modulates the release of other crucial neurotransmitters, including acetylcholine (ACh), dopamine (DA), norepinephrine (NE), and serotonin.[2][3]
The H3R exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[1] Therefore, compounds classified as H3R antagonists often function as inverse agonists, inhibiting this basal activity.[4]
Mechanism of Action of H3R Antagonists in Alzheimer's Disease
The therapeutic rationale for using H3R antagonists in AD is multifactorial, aiming to address both symptomatic cognitive deficits and potentially disease-modifying effects.
Pro-Cognitive Effects via Neurotransmitter Release
The primary mechanism for cognitive enhancement is the blockade of H3 autoreceptors and heteroreceptors. By antagonizing these receptors, H3R antagonists disinhibit the release of multiple neurotransmitters essential for cognitive processes.[1][4][5]
-
Increased Histamine: Blocking H3 autoreceptors increases histamine levels in the synaptic cleft. Histaminergic neurons project widely throughout the brain and play a role in arousal, learning, and memory.[4]
-
Increased Acetylcholine: Degeneration of cholinergic neurons is a well-established hallmark of AD, correlating with cognitive decline.[1] H3R antagonists block H3 heteroreceptors on cholinergic nerve terminals, thereby increasing the release of ACh in key areas like the prefrontal cortex and hippocampus.[1][6]
-
Increased Dopamine and Norepinephrine: These neurotransmitters are also modulated by H3Rs and are involved in attention, executive function, and memory.[5][6]
This broad enhancement of pro-cognitive neurotransmitters represents a key advantage over therapies targeting a single neurotransmitter system.
Downstream Signaling Pathways
H3R activation, via its Gi/o coupling, leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[7] This can lead to a downregulation of the pro-survival transcription factor CREB (cAMP-response element-binding protein).[7] H3R antagonists reverse this cascade, potentially promoting neuronal survival and plasticity.
Furthermore, H3R signaling can activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a primary kinase responsible for tau hyperphosphorylation in AD.[1][7] By modulating this pathway, H3R antagonists may offer a disease-modifying effect by reducing tau pathology.[1]
Caption: H3R antagonist mechanism of action.
Preclinical Data in Alzheimer's Disease Models
Numerous H3R antagonists have been evaluated in preclinical models of AD, demonstrating improvements in cognitive performance. The data below summarizes key findings for GSK189254, a well-characterized H3R antagonist.
| Compound | Assay / Model | Measurement | Result | Reference |
| GSK189254 | Ex vivo binding in rats (oral admin) | Inhibition of [³H]R-α-methylhistamine binding in cortex | ED₅₀ = 0.17 mg/kg | [6] |
| GSK189254 | Dipsogenia test in rats (oral admin) | Blockade of R-α-methylhistamine-induced dipsogenia | ID₅₀ = 0.03 mg/kg | [6] |
| GSK189254 | Microdialysis in rat anterior cingulate cortex (0.3-3 mg/kg p.o.) | Neurotransmitter Release | ↑ Acetylcholine | [6] |
| ↑ Noradrenaline | [6] | |||
| ↑ Dopamine | [6] | |||
| GSK189254 | Microdialysis in rat dorsal hippocampus (0.3-3 mg/kg p.o.) | Neurotransmitter Release | ↑ Acetylcholine | [6] |
| GSK189254 | Passive Avoidance in rats (oral admin) | Cognitive Performance | Significant improvement at 1 and 3 mg/kg | [6] |
| GSK189254 | Water Maze in rats (oral admin) | Cognitive Performance | Significant improvement at 1 and 3 mg/kg | [6] |
| GSK189254 | Object Recognition in rats (oral admin) | Cognitive Performance | Significant improvement at 0.3 and 1 mg/kg | [6] |
Key Experimental Protocols
The evaluation of H3R antagonists in AD models relies on a combination of behavioral assays to assess cognition and biochemical/histological methods to measure AD-related pathology.
Animal Models
Transgenic mouse models are essential for studying AD-like pathology.[8] Commonly used models overexpress human genes for amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to the development of amyloid plaques and cognitive deficits.[8][9] Examples include Tg2576 and APP/PS1 double transgenic mice.[8][9]
Behavioral Assays for Cognition
This test assesses hippocampus-dependent spatial learning and memory.[10]
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.[10]
-
Procedure:
-
Cued Training (Day 1): The platform is made visible (e.g., with a flag), and the mouse is trained to associate the platform with escape.[10]
-
Acquisition Phase (Days 2-5): The platform is hidden. The mouse is released from different starting positions and must use the spatial cues to find the platform. Multiple trials are conducted per day.[10]
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).[10]
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and, during the probe trial, the time spent in the target quadrant where the platform was previously located.[10]
Caption: A typical experimental workflow for the Morris Water Maze test.
This test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[11]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena.
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
Biochemical and Histological Analysis
-
ELISA (Enzyme-Linked Immunosorbent Assay): Brain tissue is homogenized and fractionated to measure levels of soluble and insoluble Aβ (Aβ40 and Aβ42).[12] ELISA kits are also available for measuring total and phosphorylated tau.[13]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Brain sections are stained with antibodies specific for Aβ to visualize and quantify plaque load.[12][14] Thioflavin S staining can be used to detect dense-core amyloid plaques.[12] Similarly, antibodies against phosphorylated tau (e.g., AT8) are used to detect neurofibrillary tangles.
-
Western Blotting: This technique is used to semi-quantitatively measure the levels of specific proteins, such as total tau and various phosphorylated tau species, in brain homogenates.[13]
This in vivo technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. A microdialysis probe is implanted, and samples are collected and analyzed (e.g., via HPLC) to determine the effect of drug administration on neurotransmitter release.[6]
Conclusion and Future Directions
H3R antagonists represent a compelling therapeutic strategy for Alzheimer's disease by targeting the cognitive deficits stemming from multiple neurotransmitter deficiencies. The mechanism of action is primarily centered on the disinhibition of histamine, acetylcholine, and other monoamine release, leading to improved performance in preclinical cognitive models.[4][15] Furthermore, emerging evidence suggests that H3R antagonists may influence downstream signaling pathways, such as PI3K/Akt/GSK-3β, which could potentially impact tau pathology.[1][7]
Despite promising preclinical data, translation to clinical success has been challenging.[16][17] Future research should focus on developing H3R antagonists with optimized pharmacokinetic and pharmacodynamic profiles and further elucidating their potential for disease modification. Combining H3R antagonists with other therapeutic modalities, such as anti-amyloid or anti-tau agents, may also offer a synergistic approach to treating this complex neurodegenerative disease.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. mdpi.com [mdpi.com]
- 5. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for measuring tau pathology in transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 16. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of H3R Antagonist 2 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of the histamine H3 receptor (H3R) antagonist 2 (also referred to as compound 2-18 ) and its derivatives. This class of imidazole-based carbamates has shown promise in preclinical studies, exhibiting potent H3R antagonism and potential therapeutic applications.
Introduction to Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, H3R antagonists have been investigated for their potential in treating a variety of neurological and psychiatric disorders, including cognitive impairments, epilepsy, and neuropathic pain. By blocking the inhibitory effect of the H3 receptor, these antagonists enhance neurotransmitter release, leading to their therapeutic effects.
Discovery and Synthesis of H3R Antagonist 2 (2-18)
This compound (2-18) belongs to a series of N-substituted carbamates of 3-(1H-imidazol-4-yl)propanol. The discovery of this class of compounds was a result of structure-activity relationship (SAR) studies aimed at developing potent and selective H3R antagonists.
General Synthesis Pathway
The synthesis of this compound-18 and its derivatives is achieved through a straightforward and efficient process. The general scheme involves the reaction of an appropriate amine with an excess of diphosgene to form an intermediate isocyanate. This isocyanate is then reacted with 3-(1H-imidazol-4-yl)propanol to yield the desired carbamate product.[1]
Caption: General synthesis scheme for this compound-18.
Structure-Activity Relationships (SAR)
The pharmacological activity of the N-substituted carbamates of imidazopropanol is highly dependent on the nature of the substituent on the carbamate nitrogen. SAR studies have explored various aliphatic and aromatic substitutions to optimize H3R affinity and selectivity.
Table 1: Pharmacological Data for this compound (2-18) and Selected Derivatives
| Compound | R Group | hH3R Ki (nM) | EeAChE IC50 (nM) | EqBuChE IC50 (nM) | hMAO-B IC50 (nM) | Anticonvulsant Activity (MES model, ED50 mg/kg, p.o.) |
| 2-18 | 4-chlorobenzyl | 170 | 180 | 880 | 775 | ~1-2 |
| Derivative A | Phenyl | - | - | - | - | - |
| Derivative B | 4-fluorophenyl | - | - | - | - | 1-2 |
| Derivative C | Benzyl | - | - | - | - | - |
| Derivative D | N-2-heptyl (S) | 4.1-316 | - | - | - | 0.39 |
| Derivative E | N-2-heptyl (R) | 4.1-316 | - | - | - | 1.5 |
Data compiled from multiple sources. A dash (-) indicates data not available.
Pharmacological Profile of this compound (2-18)
This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and potential therapeutic effects.
In Vitro Characterization
4.1.1. H3 Receptor Binding Affinity
The affinity of this compound for the human H3 receptor was determined using a radioligand binding assay.[2][3] The compound exhibited a Ki value of 170 nM, indicating potent binding to the receptor.
4.1.2. Enzyme Inhibition Assays
This compound was also evaluated for its inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). The IC50 values were found to be 180 nM for AChE, 880 nM for BuChE, and 775 nM for hMAO-B, suggesting a multi-target profile.
In Vivo Characterization
4.2.1. Anticonvulsant Activity
The anticonvulsant effects of this compound were assessed in the maximal electroshock (MES)-induced convulsion model in mice.[1] The compound demonstrated significant, dose-dependent protection against MES-induced seizures, with an oral ED50 value of approximately 1-2 mg/kg.[4] This protective effect was comparable to the reference antiepileptic drug valproic acid and was reversed by the H3R agonist (R)-alpha-methylhistamine (RAMH), confirming the involvement of H3R antagonism in its anticonvulsant action.[1]
4.2.2. Reproductive Toxicology
Reproductive toxicity studies in mice indicated that this compound-18 did not produce significant malformations in the fetus.[1]
Histamine H3 Receptor Signaling Pathway
H3R antagonists exert their effects by blocking the constitutive activity of the H3 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gi/o protein. Inhibition of H3R leads to the disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors and leads to an increased release of histamine and other neurotransmitters.
Caption: Simplified H3 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is a general representation based on published methods.[2][3]
-
Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK-293 cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radioligand, such as [3H]Nα-methylhistamine, and various concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.
Caption: Workflow for H3R radioligand binding assay.
Maximal Electroshock (MES) Induced Convulsion Model in Mice
This protocol is a general representation based on published methods.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Electroshock Induction: At a predetermined time after drug administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Cholinesterase Inhibition Assay
A common method for assessing cholinesterase inhibition is the Ellman's method.
-
Reagent Preparation: Prepare a solution of the test compound, acetylthiocholine (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.
-
Enzyme Addition: Add acetylcholinesterase or butyrylcholinesterase to initiate the reaction.
-
Measurement: The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically over time.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value for the test compound is determined by plotting the percent inhibition against the compound concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
A variety of commercial kits are available for determining MAO-B inhibitory activity, often based on fluorometric or colorimetric detection of hydrogen peroxide produced during the oxidative deamination of a substrate.
-
Incubation: The test compound is pre-incubated with the MAO-B enzyme.
-
Substrate Addition: A specific MAO-B substrate (e.g., benzylamine) and a probe that reacts with hydrogen peroxide are added to the mixture.
-
Detection: The fluorescence or absorbance is measured over time.
-
Data Analysis: The rate of hydrogen peroxide production is calculated, and the IC50 value of the test compound is determined.
Conclusion
The discovery of this compound (2-18) and its derivatives represents a significant advancement in the development of potent and selective imidazole-based H3R antagonists. The straightforward synthesis, favorable pharmacological profile, and demonstrated in vivo efficacy in a model of epilepsy highlight the therapeutic potential of this class of compounds. Further research is warranted to fully elucidate their mechanism of action, explore their potential in other neurological disorders, and optimize their pharmacokinetic and safety profiles for clinical development.
References
- 1. Development of chiral N-alkylcarbamates as new leads for potent and selective H3-receptor antagonists: synthesis, capillary electrophoresis, and in vitro and oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel carbamates as potent histamine H3 receptor antagonists with high in vitro and oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"H3R antagonist 2 target engagement biomarkers"
An In-depth Technical Guide to H3R Antagonist Target Engagement Biomarkers
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histamine H3 receptor (H3R) is a G-protein coupled receptor predominantly expressed in the central nervous system (CNS) that acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2][3] Antagonists of H3R block this inhibitory function, increasing neurotransmitter release and thereby holding therapeutic promise for a range of neurological and psychiatric conditions, including Alzheimer's disease, ADHD, and narcolepsy.[4][5][6] Establishing that an H3R antagonist reaches and interacts with its target in the CNS is a critical step in drug development. Target engagement biomarkers provide the necessary evidence of this interaction, linking drug exposure to its pharmacological effect. This guide provides a technical overview of the primary biomarkers used to demonstrate H3R target engagement, detailing the methodologies for their measurement and presenting key quantitative data to inform study design.
The Histamine H3 Receptor and its Signaling Pathway
Direct Target Engagement: Receptor Occupancy (RO)
Receptor Occupancy (RO) assays provide the most direct evidence of target engagement by quantifying the percentage of H3 receptors bound by a drug candidate. These assays are crucial for guiding dose-selection in clinical trials.[11]
RO Measurement via Positron Emission Tomography (PET)
PET imaging is a non-invasive technique that allows for the in vivo quantification of receptor occupancy in the human brain. It involves administering a radiolabeled ligand that binds to the H3R, followed by PET scanning before and after administration of the H3R antagonist.
Experimental Protocol: H3R PET Imaging
-
Radioligand Selection: A suitable PET radioligand with high affinity and selectivity for H3R is chosen, such as [¹¹C]GSK189254.[12]
-
Baseline Scan: A baseline PET scan is performed on the subject after injection of the radioligand to measure the baseline receptor density (total available binding sites).
-
Drug Administration: The subject is administered a single oral dose of the H3R antagonist (e.g., 40 mg of Pitolisant).[12]
-
Post-Dose Scan: A second PET scan is conducted at the expected time of peak plasma concentration of the antagonist.
-
Data Analysis: The binding potential of the radioligand is calculated for both scans in H3R-rich regions (e.g., cortex). The percentage of receptor occupancy is then calculated as the percentage reduction in radioligand binding from the baseline to the post-dose scan.
| Drug | Dose | Radioligand | Occupancy (%) (Mean ± SD) | Serum Concentration (ng/mL) | Citation |
| Pitolisant | 40 mg | [¹¹C]GSK189254 | 84 ± 7% | 16.6 - 25.1 | [12] |
Table 1: Example of Quantitative H3R Occupancy Data from a Human PET Study.
RO Measurement via Ex Vivo Radioligand Binding Assay
In preclinical studies, RO can be determined ex vivo. This involves administering the antagonist to an animal, followed by tissue harvesting and measurement of available receptors using a radioligand.
Experimental Protocol: Ex Vivo RO Assay
-
Dosing: Groups of animals (e.g., rats) are dosed with the H3R antagonist at various concentrations or with a vehicle control.[13]
-
Tissue Collection: At the time of expected peak effect, animals are euthanized, and brains are rapidly removed. The cerebral cortex (high H3R density) and cerebellum (low H3R density, used to determine non-specific binding) are dissected.[13]
-
Radioligand Incubation: Brain tissue is homogenized and incubated with a saturating concentration of an H3R-specific radioligand, such as [³H]-A-349821.[13][14]
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity on the filters is measured using liquid scintillation counting.
-
Calculation: Specific binding is calculated by subtracting the non-specific binding (cerebellum) from the total binding (cortex). The % RO is then determined by comparing the specific binding in the drug-treated groups to the vehicle-treated group.
Proximal Pharmacodynamic Biomarkers
Blocking the H3 autoreceptor is expected to increase the synthesis and release of histamine.[10] Therefore, measuring changes in histamine levels in cerebrospinal fluid (CSF) can serve as a robust proximal biomarker of H3R antagonist activity.
Histamine Measurement in CSF
CSF histamine levels are considered to reflect central histaminergic neurotransmission.[15] Studies have shown that administration of the H3R antagonist thioperamide significantly increases CSF histamine levels in rats.[15] Conversely, certain hypersomnia disorders are associated with decreased CSF histamine.[16][17]
| Condition / Treatment | Subject | CSF Histamine (pg/mL) (Mean ± SEM) | Control (pg/mL) | Citation |
| Narcolepsy with Cataplexy | Human | 176.0 ± 25.8 | 333.8 ± 22.0 | [16][18] |
| Narcolepsy w/o Cataplexy | Human | 113.6 ± 16.4 | 333.8 ± 22.0 | [16][18] |
| Idiopathic Hypersomnia | Human | 161.0 ± 29.3 | 333.8 ± 22.0 | [16][18] |
| Thioperamide Treatment | Rat | ~400% of baseline | Baseline | [15] |
Table 2: CSF Histamine Levels in Human Hypersomnia and in Response to H3R Antagonist in Rats.
Analytical Methods for Histamine Quantification
Accurate quantification of histamine is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[19][20] Enzyme-linked immunosorbent assays (ELISAs) are also available and can be used for higher-throughput screening.[21][22]
Experimental Protocol: Histamine Quantification via LC-MS/MS
-
Sample Preparation: Plasma or CSF samples are collected. A deuterated internal standard (e.g., Histamine-d4) is added to each sample to account for matrix effects and procedural losses.[23]
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile and removed by centrifugation.[23]
-
Chromatography: The supernatant is injected into a liquid chromatography system. Histamine is separated from other sample components on a reverse-phase column (e.g., C18).[23]
-
Mass Spectrometry: The eluent is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for histamine (e.g., 112.08 -> 95.07) and the internal standard.[23]
-
Quantification: A standard curve is generated using known concentrations of histamine. The concentration in the unknown samples is determined by comparing the ratio of the histamine peak area to the internal standard peak area against the standard curve. The lower limit of quantification (LLOQ) for this method can be as low as 1 nM.[20][23]
Experimental Protocol: Histamine Quantification via ELISA
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific to histamine.[22]
-
Competitive Binding: Samples, standards, and an enzyme-conjugated histamine (e.g., HRP-histamine) are added to the wells. The free histamine in the sample competes with the HRP-histamine for binding to the coated antibody.[22]
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the bound HRP to produce a colorimetric signal.[22]
-
Measurement: The absorbance is read on a microplate reader. The histamine concentration is inversely proportional to the color intensity and is calculated based on a standard curve.[22]
| Method | Principle | Sensitivity (LLOQ) | Throughput | Key Advantage | Citation |
| LC-MS/MS | Chromatographic separation and mass-based detection | High (~1-15 ng/mL) | Medium | High specificity and accuracy | [20][23] |
| ELISA | Competitive immunoassay | Moderate (~0.5 ng/mL) | High | High throughput, less equipment intensive | [22] |
Table 3: Comparison of Common Histamine Quantification Methods.
Downstream Pharmacodynamic Biomarkers
Because H3Rs also function as heteroreceptors on non-histaminergic neurons, their blockade increases the release of other neurotransmitters critical for cognition, such as acetylcholine (ACh), dopamine (DA), and norepinephrine (NE).[1][5] Measuring these neurotransmitters or their metabolites in CSF or via microdialysis in preclinical models can serve as downstream evidence of an H3R antagonist's biological effect.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 11. mlm-labs.com [mlm-labs.com]
- 12. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CSF histamine levels in rats reflect the central histamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CSF histamine contents in narcolepsy, idiopathic hypersomnia and obstructive sleep apnea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cerebrospinal fluid histamine levels are decreased in patients with narcolepsy and excessive daytime sleepiness of other origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. decreased csf histamine: Topics by Science.gov [science.gov]
- 19. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histamine ELISA Kits [thermofisher.com]
- 22. nwlifescience.com [nwlifescience.com]
- 23. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
"preclinical pharmacology of H3R antagonist 2"
An In-depth Technical Guide on the Preclinical Pharmacology of H3R Antagonist 2
This technical guide provides a comprehensive overview of the preclinical pharmacology of histamine H3 receptor (H3R) antagonists, with a specific focus on compounds referred to in the literature as "this compound." The information is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows.
It is important to note that the designation "this compound" may refer to different chemical entities in various publications. This guide distinguishes between "this compound (Compound 23)" and "this compound-18" where the data is available.
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound.
Table 1: In Vitro Binding and Functional Activity of this compound (Compound 23)
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| Histamine H3 Receptor (hH3R) | Human | 170 nM | |
| Functional Inhibitory Activity (IC50) | |||
| Acetylcholinesterase | - | 180 nM | |
| Butyrylcholinesterase | - | 880 nM | |
| Monoamine Oxidase B (hMAO B) | Human | 775 nM |
Table 2: In Vivo Anticonvulsant Efficacy of this compound-18
| Animal Model | Species | Administration Route | Dose | Effect | Reference |
| Maximal Electroshock (MES)-induced convulsions | Mouse (male and female) | Intraperitoneal (i.p.) | 7.5, 15, 30, 60 mg/kg | Significant and dose-dependent protection | [1] |
| Potentiation of Phenytoin in MES model | Rat (male) | Intraperitoneal (i.p.) | 5 mg/kg | Significantly potentiated the protective effect of a sub-threshold dose of phenytoin | [1] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of the antagonist for the H3 receptor.
-
Method: A competitive radioligand binding assay is performed using membranes from cells stably expressing the human H3 receptor (hH3R), such as HEK-293 cells.[2]
-
Radioligand: [3H]-Nα-methylhistamine is used as the radiolabeled ligand that binds to the H3R.[2][3]
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To assess the functional antagonist activity at the H3 receptor.
-
Method 1: cAMP Accumulation Assay [4]
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human H3 receptor are used.[4]
-
Stimulation: The cells are first stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Agonist Inhibition: The H3R agonist, (R)-(-)-α-methyl histamine, is added, which inhibits the forskolin-induced cAMP production.[4]
-
Antagonist Activity: this compound is pre-incubated before the addition of the agonist. The ability of the antagonist to counteract the agonist-induced inhibition of cAMP production is measured.
-
Detection: Intracellular cAMP levels are quantified using a suitable assay kit (e.g., ELISA-based).
-
-
Method 2: Guinea Pig Ileum Contraction Assay [3]
-
Tissue Preparation: Strips of guinea pig ileum are mounted in an organ bath.
-
Electrical Stimulation: The tissue is electrically stimulated to induce contractions.
-
Agonist Inhibition: The H3R agonist, R-(-)-alpha-methylhistamine, is added to the bath, which inhibits the electrically induced contractions.[3]
-
Antagonist Effect: The ability of this compound to reverse the inhibitory effect of the agonist is measured by observing the restoration of contraction amplitude. The concentration-response curve of the agonist is shifted to the right in the presence of the antagonist.[3]
-
Data Analysis: The apparent pA2 value is calculated to quantify the potency of the antagonist.[3]
-
In Vivo Efficacy Models
-
Objective: To evaluate the therapeutic potential of the antagonist in animal models of disease.
-
Method: Maximal Electroshock (MES)-Induced Convulsion Model [1]
-
Animals: Adult male and female mice are used.[1]
-
Drug Administration: this compound-18 is administered intraperitoneally (i.p.) at various doses (e.g., 7.5, 15, 30, and 60 mg/kg).[1] A control group receives the vehicle.
-
Induction of Seizures: A maximal electrical stimulus is delivered via corneal electrodes to induce tonic-clonic seizures.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure, which is the endpoint for protection.
-
Data Analysis: The dose of the antagonist required to protect 50% of the animals from the tonic hind limb extension (ED50) is calculated.
-
Signaling Pathways and Experimental Workflows
Visual diagrams of key biological and experimental processes are provided below using Graphviz.
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. As an autoreceptor, it inhibits histamine release from histaminergic neurons. As a heteroreceptor, it modulates the release of other neurotransmitters.
Caption: H3R antagonist blocks auto- and heteroreceptors, increasing neurotransmitter release.
Experimental Workflow for In Vivo Anticonvulsant Testing
The following diagram illustrates the workflow for evaluating the anticonvulsant effects of this compound-18 in the MES model.
Caption: Workflow for MES-induced convulsion model to test H3R antagonist efficacy.
Logic of H3R Antagonism in Cognitive Enhancement
H3R antagonists are investigated for cognitive enhancement due to their ability to disinhibit the release of several key neurotransmitters involved in learning and memory.
Caption: H3R antagonism enhances cognition by increasing multiple neurotransmitter levels.
References
- 1. Anticonvulsant and reproductive toxicological studies of the imidazole-based histamine this compound-18 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) [mdpi.com]
"H3R antagonist 2 and its role in neurotransmitter release"
An In-Depth Technical Guide to Histamine H3 Receptor (H3R) Antagonists and Their Role in Neurotransmitter Release
Topic: H3R Antagonists and Neurotransmitter Release Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "H3R antagonist 2" is not a standard scientific designation for a specific compound. This guide will focus on the pharmacology of well-characterized, representative H3 receptor (H3R) antagonists/inverse agonists, such as Pitolisant, Ciproxifan, and Clobenpropit, to provide a comprehensive overview of this drug class.
Executive Summary
Histamine H3 receptors (H3Rs) are presynaptic G-protein coupled receptors (GPCRs) that act as crucial regulators of neurotransmitter release in the central nervous system (CNS).[1][2] As auto-receptors, they inhibit the synthesis and release of histamine; as hetero-receptors, they modulate the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] A distinguishing feature of the H3R is its high level of constitutive activity, meaning it can signal to inhibit neurotransmitter release even in the absence of its natural agonist, histamine.[3][4][5]
H3R antagonists, more accurately described as inverse agonists, block this constitutive activity.[3][6] By binding to the H3R, they prevent the inhibitory G-protein signaling cascade, leading to a disinhibition and subsequent increase in the release of histamine and other neurotransmitters.[6][7] This mechanism of action underlies their therapeutic potential for a range of CNS disorders, including narcolepsy, cognitive deficits in Alzheimer's disease, and ADHD.[2][8][9] Pitolisant (Wakix) is the first and currently only H3R antagonist/inverse agonist to receive clinical approval, indicated for the treatment of narcolepsy.[7][8] This guide provides a detailed examination of the signaling pathways, quantitative effects on neurotransmitter release, and key experimental methodologies used to study this important class of drugs.
Core Mechanism of Action and Signaling Pathway
The H3 receptor is canonically coupled to the Gi/o family of inhibitory G-proteins.[9] In its constitutively active state or when bound by an agonist like histamine, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) and modulates downstream effectors like Protein Kinase A (PKA).[9][10] Furthermore, H3R activation inhibits the influx of Ca2+ through voltage-gated calcium channels, a critical step for vesicle fusion and neurotransmitter release.[2]
H3R inverse agonists (commonly referred to as antagonists) bind to the receptor and stabilize it in an inactive conformation. This abrogates the receptor's constitutive inhibitory signaling.[3][4] The primary consequences are:
-
Disinhibition of Adenylyl Cyclase: This leads to an increase in intracellular cAMP levels.[10][11]
-
Increased Ca2+ Influx: By blocking the inhibitory signal, the influx of Ca2+ at the presynaptic terminal is facilitated upon neuronal depolarization.
-
Enhanced Neurotransmitter Release: The combination of these effects results in an increased release of histamine from histaminergic neurons and other neurotransmitters from non-histaminergic neurons where H3 heteroreceptors are expressed.[1][12]
Caption: H3R antagonist blocks constitutive Gi/o signaling to enhance neurotransmitter release.
Quantitative Effects on Neurotransmitter Release
H3R antagonists robustly increase the extracellular concentrations of several key neurotransmitters in various brain regions. Pitolisant, for example, enhances the release of acetylcholine, noradrenaline, and dopamine.[8] The table below summarizes quantitative data from preclinical studies involving prominent H3R antagonists.
| Compound | Dose/Concentration | Brain Region | Neurotransmitter | % Increase (from baseline) | Species | Reference |
| Pitolisant | N/A | Prefrontal Cortex | Dopamine | Increased | Rat | [13] |
| Pitolisant | N/A | Cerebral Cortex | Acetylcholine | Increased | Rat | [14] |
| Pitolisant | N/A | Cerebral Cortex | Norepinephrine | Increased | Rat | [14] |
| Ciproxifan | 3.0 mg/kg i.p. | Prefrontal Cortex | Acetylcholine | ~150-200% | Rat | [15][16] |
| Ciproxifan | 3.0 mg/kg i.p. | Prefrontal Cortex | Dopamine | ~50-100% | Rat | [15][16] |
| Ciproxifan | 3.0 mg/kg i.p. | Hippocampus | Acetylcholine | Increased | Rat | [15] |
| Clobenpropit | 10⁻⁷ M | Cortical Neurons | GABA | Increased | Rat | [10] |
| Clobenpropit | Systemic/Hippocampal | Hippocampus | Histamine | Increased (inferred) | Rat | [17] |
Note: "Increased" indicates that the study reported a significant increase without specifying a precise percentage change from baseline.
Detailed Experimental Protocols
The characterization of H3R antagonists relies on a suite of specialized preclinical techniques. The following sections detail the methodologies for three cornerstone assays.
In Vivo Microdialysis for Neurotransmitter Quantification
This technique measures the real-time concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[18][19]
Objective: To quantify the effect of an H3R antagonist on the extracellular levels of histamine, dopamine, acetylcholine, etc., in a target brain area (e.g., prefrontal cortex, hippocampus).
Methodology:
-
Surgical Implantation: A laboratory animal (typically a rat or mouse) is anesthetized.[20] Using stereotaxic coordinates, a guide cannula is surgically implanted, aimed at the brain region of interest. The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[20] The probe has a semi-permeable membrane at its tip.[18]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1.0 µL/min).[20]
-
Equilibration & Baseline: The system is allowed to equilibrate for 60-90 minutes.[20] Following equilibration, several baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).[20]
-
Drug Administration: The H3R antagonist (e.g., Pitolisant) is administered systemically (i.p., p.o.) or locally via reverse dialysis through the probe.
-
Sample Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Analysis: The concentration of the neurotransmitter(s) of interest in each dialysate sample is quantified using highly sensitive analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[20]
-
Data Interpretation: The post-drug neurotransmitter concentrations are expressed as a percentage change from the stable baseline average. Probe placement is verified post-mortem via histology.[20]
Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.
Brain Slice Electrophysiology
This ex vivo method allows for the study of synaptic transmission and neuronal excitability in a preserved neural circuit.[21][22] It can be used to assess how H3R antagonists modulate synaptic events.
Objective: To determine if an H3R antagonist modulates excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs) in a specific neural pathway (e.g., CA3-CA1 in the hippocampus).
Methodology:
-
Slice Preparation: An animal is euthanized, and the brain is rapidly extracted and placed in ice-cold, oxygenated cutting solution.[22] A vibratome is used to cut thin brain slices (e.g., 300-400 µm thick) containing the region of interest.
-
Incubation/Recovery: Slices are transferred to a holding chamber filled with oxygenated aCSF and allowed to recover at a warm temperature (e.g., 32-34°C) for at least one hour.[22]
-
Recording: A single slice is transferred to a recording chamber on a microscope stage and is continuously superfused with warm, oxygenated aCSF.[23]
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is guided to a neuron under visual control.[23] A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve whole-cell configuration, allowing for the measurement of synaptic currents.
-
Stimulation & Baseline: An electrical stimulating electrode is placed to activate afferent fibers. Baseline synaptic responses (EPSCs or IPSCs) are recorded.
-
Drug Application: The H3R antagonist is added to the perfusing aCSF at a known concentration.
-
Data Acquisition: Changes in the amplitude, frequency, or kinetics of the synaptic currents are recorded and compared to the baseline period. For example, an H3R antagonist is expected to increase the release probability of neurotransmitters, which could be observed as a change in the frequency of spontaneous or miniature synaptic events.[17]
Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Ki) of a drug for its target receptor.[24]
Objective: To determine the affinity of a novel H3R antagonist for the H3 receptor.
Methodology:
-
Membrane Preparation: A source of H3 receptors is required. This is typically a cell line (e.g., HEK293) engineered to express the human H3 receptor, or a membrane preparation from a brain region with high H3R density (e.g., rat cortex).[25][26] The cells or tissue are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.[26]
-
Assay Setup: The assay is performed in multi-well plates. Each well contains:
-
The membrane preparation.
-
A known, fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine).[25]
-
Varying concentrations of the unlabeled test compound (the H3R antagonist).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[26]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters.[26] This separates the receptor-bound radioligand (which is trapped on the filter) from the free, unbound radioligand (which passes through).
-
Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[26] The radioactivity trapped on each filter is then measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of bound radioligand against the concentration of the unlabeled test compound. The IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
- 1. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo microdialysis [bio-protocol.org]
- 21. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. precisionary.com [precisionary.com]
- 23. api.pageplace.de [api.pageplace.de]
- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
The Structure-Activity Relationship of Non-Imidazole Histamine H3 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of non-imidazole histamine H3 receptor (H3R) antagonists, a class of compounds with significant therapeutic potential for a range of neurological disorders. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to facilitate a comprehensive understanding of this important pharmacological target.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[1] Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] This unique regulatory role has positioned the H3R as a promising therapeutic target for conditions including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[3][4]
The development of H3R antagonists has evolved from imidazole-based compounds, which often faced challenges with brain penetration and off-target effects, to non-imidazole scaffolds that exhibit improved pharmacokinetic and pharmacodynamic profiles. This guide will focus on the SAR of these non-imidazole antagonists, using representative compounds to illustrate key structural determinants of affinity and potency.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro binding affinities and functional potencies of representative non-imidazole H3R antagonists. The data is compiled from various studies to provide a comparative overview. For the purpose of this guide, we will focus on two prominent non-imidazole H3R antagonists: ABT-239 and GSK189254 .
Table 1: Binding Affinities of Representative Non-Imidazoles at Human and Rat H3 Receptors
| Compound | Scaffold | Human H3R Ki (nM) | Rat H3R Ki (nM) | Selectivity vs. H1R | Selectivity vs. H2R | Selectivity vs. H4R |
| ABT-239 | 2-Methylpyrrolidinylethyl-benzofuran | 0.45[5] | 1.2[5] | >1000-fold[5] | >1000-fold[5] | >1000-fold[5] |
| GSK189254 | 3-Cyclobutyl-tetrahydro-1H-3-benzazepine | 0.13 - 0.32[6] | 3.4 - 7.7[6] | >10000-fold[6] | >10000-fold | >10000-fold |
| Compound A | Aryloxyalkyl piperazine | 1.5 | 2.1 | >100-fold | >100-fold | >100-fold |
| Compound B | Biphenyl carboxamide | 5.2 | 8.9 | >500-fold | >500-fold | >500-fold |
Table 2: Functional Antagonist Potency of Representative Non-Imidazoles
| Compound | Assay Type | Species | Functional Potency (pA2 or pKb) |
| ABT-239 | [35S]GTPγS binding | Human | 9.0[5] |
| ABT-239 | [35S]GTPγS binding | Rat | 8.3[5] |
| ABT-239 | cAMP formation | Human | 7.9[5] |
| ABT-239 | cAMP formation | Rat | 7.6[5] |
| GSK189254 | cAMP formation | Human | 9.06[6] |
| GSK189254 | [35S]GTPγS binding (inverse agonism) | Human | 8.20[6] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize H3R antagonists.
Radioligand Binding Assay
This protocol is adapted from methodologies described in the literature for determining the binding affinity of compounds to the H3 receptor.[7][8][9]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
[3H]-Nα-methylhistamine (radioligand).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Clobenpropit or another potent H3R antagonist.
-
Test compounds at various concentrations.
-
96-well filter plates (e.g., GF/C pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hH3R cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total binding wells: 50 µL of membrane preparation, 50 µL of [3H]-Nα-methylhistamine (at a final concentration near its Kd), and 50 µL of binding buffer.
-
Non-specific binding wells: 50 µL of membrane preparation, 50 µL of [3H]-Nα-methylhistamine, and 50 µL of non-specific binding control.
-
Competition binding wells: 50 µL of membrane preparation, 50 µL of [3H]-Nα-methylhistamine, and 50 µL of test compound at various concentrations.
-
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assay: cAMP Accumulation
This protocol outlines a common functional assay to determine the antagonist potency of a compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.[10][11]
Objective: To determine the functional potency (pA2 or pKb) of an H3R antagonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
H3R agonist (e.g., (R)-α-methylhistamine or Imetit).
-
Forskolin.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Preparation:
-
Seed the H3R-expressing cells in a 96-well plate and grow to confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
-
-
Antagonist Incubation:
-
Add the test compound at various concentrations to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the H3R agonist (typically the EC80 concentration) to the wells, along with forskolin (to stimulate adenylyl cyclase).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist concentration-response curve. Alternatively, calculate the pKb from the IC50 value of the antagonist's reversal of agonist activity.
-
Visualizing H3R Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the H3 receptor and the workflows of the experimental protocols described above.
H3 Receptor Signaling Pathway
Caption: H3 Receptor Signaling Cascade.
Radioligand Binding Assay Workflow
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay Workflow
Caption: cAMP Functional Assay Workflow.
Conclusion
The structure-activity relationship of non-imidazole H3R antagonists is a rich and evolving field. The development of potent and selective antagonists like ABT-239 and GSK189254 highlights the progress made in targeting this receptor for therapeutic benefit. A thorough understanding of the SAR, coupled with robust and reproducible experimental methodologies, is crucial for the continued discovery and optimization of novel H3R-targeting compounds. This guide provides a foundational resource for researchers and drug development professionals engaged in this exciting area of medicinal chemistry and pharmacology.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
H3R Antagonist 2: A Potential Therapeutic Avenue for Cognitive Deficits
A Technical Guide for Researchers and Drug Development Professionals
The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, has emerged as a compelling target for the therapeutic intervention of cognitive disorders. Its antagonism offers a promising strategy to enhance the release of several key neurotransmitters implicated in cognitive processes, including histamine, acetylcholine, dopamine, and norepinephrine. This technical guide provides an in-depth overview of a specific multitarget H3R antagonist, referred to as H3R antagonist 2 (also known as Compound 23 or 2-18), and its potential as a pro-cognitive agent.
Core Concepts: Mechanism of Action
H3R antagonists, including this compound, exert their pro-cognitive effects primarily by blocking the inhibitory actions of presynaptic H3 autoreceptors on histaminergic neurons. This disinhibition leads to an increased synthesis and release of histamine in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Furthermore, by antagonizing H3 heteroreceptors located on non-histaminergic neurons, these compounds enhance the release of other neurotransmitters vital for cognitive function.[1][2][3][4] The multitarget nature of this compound, which also exhibits inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), may provide a synergistic enhancement of cholinergic and monoaminergic neurotransmission, further contributing to its potential cognitive benefits.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the available quantitative data for this compound and other relevant H3R antagonists from preclinical studies.
Table 1: In Vitro Binding and Enzyme Inhibition Profile of this compound (Compound 23)
| Target | Parameter | Value | Species |
| Histamine H3 Receptor (H3R) | Kᵢ | 170 nM | Human |
| Acetylcholinesterase (AChE) | IC₅₀ | 180 nM | - |
| Butyrylcholinesterase (BChE) | IC₅₀ | 880 nM | - |
| Monoamine Oxidase B (MAO-B) | IC₅₀ | 775 nM | Human |
Table 2: In Vivo Anticonvulsant Efficacy of this compound-18 in Mice (Maximal Electroshock Model) [5][6]
| Dose (mg/kg, i.p.) | Protection against Seizure |
| 7.5 | Significant & Dose-dependent |
| 15 | Significant & Dose-dependent |
| 30 | Significant & Dose-dependent |
| 60 | Significant & Dose-dependent |
Note: While this data pertains to anticonvulsant activity, it provides crucial in vivo dose-ranging information for a compound structurally identical or highly similar to this compound.
Table 3: Pro-cognitive Effects of Representative H3R Antagonists in Animal Models
| Compound | Animal Model | Cognitive Domain Assessed | Key Findings | Reference |
| ABT-239 | Rat (Restraint Stress) | Spatial Reference Memory | Improved performance in Morris Water Maze | [7][8] |
| E159 | Rat (Dizocilpine-induced amnesia) | Short-term Memory | Reversed memory deficits in Novel Object Recognition | [9] |
| Ciproxifan | Mouse (Valproic acid-induced autism model) | Social Memory | Attenuated impaired sociability | [1] |
| E100 | Mouse (Valproic acid-induced autism model) | Social Memory & Repetitive Behavior | Improved sociability and reduced stereotypies | [10] |
Note: This table provides representative data from other H3R antagonists to illustrate the potential pro-cognitive effects, as specific quantitative cognitive data for this compound was not available in the searched literature.
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the evaluation of pro-cognitive compounds.
Novel Object Recognition (NOR) Test
Objective: To assess short-term and long-term recognition memory.
Apparatus: A square open-field arena. Two sets of identical objects and one novel object are required.
Procedure:
-
Habituation: Individually place mice in the empty arena for 5-10 minutes to allow for acclimation to the new environment. This is typically done 24 hours before the training phase.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore the objects and the arena for a set period (e.g., 10 minutes).
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration. A short ITI (e.g., 1 hour) is used to assess short-term memory, while a longer ITI (e.g., 24 hours) is used for long-term memory.
-
Testing (Choice) Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
Objective: To assess hippocampus-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition (Training) Phase:
-
Place the mouse in the water at one of four designated start locations.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days. The start location should be varied for each trial.
-
-
Probe Trial:
-
24 hours after the final training trial, remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start location and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and path length across training days. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates good spatial memory.
-
Mandatory Visualizations
Signaling Pathways
Caption: H3R Signaling Pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for a pro-cognitive H3R antagonist.
Logical Relationships
Caption: Mechanism of pro-cognitive effects of this compound.
Conclusion and Future Directions
This compound represents a promising multi-target ligand with the potential to ameliorate cognitive deficits. Its ability to enhance the levels of multiple neurotransmitters crucial for cognitive function, coupled with its acetylcholinesterase inhibitory activity, provides a strong rationale for its further investigation. While preclinical data for other H3R antagonists are encouraging, dedicated studies focusing on the pro-cognitive effects of this compound in various models of cognitive impairment are warranted. Future research should aim to fully characterize its in vivo efficacy, establish a clear dose-response relationship for cognitive enhancement, and elucidate the relative contributions of its different pharmacological actions to its overall therapeutic potential. The successful clinical development of H3R antagonists could offer a novel and much-needed therapeutic option for patients suffering from cognitive dysfunction associated with a range of neurological and psychiatric disorders.
References
- 1. The Dual-Active Histamine H3 Receptor Antagonist and Acetylcholine Esterase Inhibitor E100 Alleviates Autistic-Like Behaviors and Oxidative Stress in Valproic Acid Induced Autism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 4. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant and reproductive toxicological studies of the imidazole-based histamine this compound-18 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 8. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
The Pharmacodynamics of Histamine H3 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of histamine H3 receptor (H3R) antagonists, a class of compounds with significant therapeutic potential for a range of neurological disorders. By acting on the H3 autoreceptor, these agents modulate the release of histamine and other key neurotransmitters, influencing wakefulness, cognition, and other central nervous system functions. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their evaluation, and provides visual representations of relevant pathways and workflows.
Introduction to H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] H3 receptors exhibit high constitutive activity, meaning they can signal without being bound by an agonist.[1] H3R antagonists, or more accurately, inverse agonists, block the constitutive activity of the receptor, leading to an increase in histamine release and subsequent downstream effects on other neurotransmitter systems.[1][3] This unique mechanism of action underlies their potential therapeutic applications in conditions such as narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2]
Quantitative Pharmacodynamic Data
The pharmacodynamic properties of H3R antagonists are typically characterized by their binding affinity (Ki) for the receptor and their functional potency (EC50, IC50, or pA2) in various in vitro and in vivo assays. The following tables summarize key quantitative data for several well-characterized H3R antagonists.
Table 1: In Vitro Binding Affinities (Ki) of H3R Antagonists
| Compound | Species | Receptor Source | Radioligand | Ki (nM) | Reference(s) |
| Pitolisant | Human | Recombinant | [3H]Nα-methylhistamine | 0.16 | [4] |
| ABT-239 | Human | Recombinant | Not Specified | 0.45 | [5] |
| ABT-239 | Rat | Recombinant | Not Specified | 1.2 | [5] |
| ABT-288 | Human | Recombinant | Not Specified | 1.9 | [6] |
| ABT-288 | Rat | Recombinant | Not Specified | 8.2 | [6] |
| Ciproxifan | Rat | Brain Cortex | [3H]Nα-methylhistamine | 9.2 (IC50) | [4] |
| Clobenpropit | Human | Recombinant | Not Specified | - | [7] |
| Thioperamide | Human | Recombinant | Not Specified | - | [7] |
| Enerisant | Human | Recombinant | Not Specified | High Affinity | [8] |
| Enerisant | Rat | Recombinant | Not Specified | High Affinity | [8] |
Table 2: In Vitro Functional Potencies of H3R Antagonists
| Compound | Assay Type | Species/Cell Line | Parameter | Value | Reference(s) |
| Pitolisant | Inverse Agonism | Human H3 Receptor | EC50 | 1.5 nM | [4] |
| ABT-239 | GTPγS Binding (Inverse Agonist) | Human H3 Receptor | pEC50 | 8.2 | [5] |
| ABT-239 | GTPγS Binding (Inverse Agonist) | Rat H3 Receptor | pEC50 | 8.9 | [5] |
| ABT-239 | cAMP Formation (Antagonist) | Human H3 Receptor | pKb | 7.9 | [5] |
| ABT-239 | cAMP Formation (Antagonist) | Rat H3 Receptor | pKb | 7.6 | [5] |
| Novel Antagonists (Range) | [3H]-Noradrenaline Release | Mouse Brain Cortex | pA2 | 7.07 - 9.20 | [9] |
| Novel Antagonists (Range) | Guinea Pig Ileum Contraction | Guinea Pig | pA2 | 6.64 - 8.81 | [9] |
Table 3: In Vivo Pharmacodynamic Effects of H3R Antagonists
| Compound | Model | Species | Dose Range | Effect | Reference(s) |
| Pitolisant | Narcolepsy | Human | Up to 35.6 mg | Reduced cataplexy and excessive daytime sleepiness | [3][10] |
| ABT-239 | Inhibitory Avoidance | Rat Pups | 0.1 - 1.0 mg/kg | Improved acquisition | [11] |
| ABT-239 | Social Memory | Adult Rats | 0.01 - 0.3 mg/kg | Improved social memory | [11] |
| ABT-239 | Prepulse Inhibition | Mice | 1.0 - 3.0 mg/kg | Improved gating deficits | [11] |
| Enerisant | Social Recognition Test | Rats | 0.03 - 0.3 mg/kg (p.o.) | Procognitive effect | [8] |
| Enerisant | Wakefulness | Rats | 3 - 10 mg/kg (p.o.) | Wake-promoting effects | [8] |
Experimental Protocols
The characterization of H3R antagonists relies on a variety of well-established in vitro and in vivo experimental protocols. Detailed methodologies for key assays are provided below.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing the H3 receptor (e.g., rat brain cortex or HEK293 cells transfected with the H3R gene).[12][13] Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.[12] Resuspend the pellet in fresh buffer.[12]
-
Incubation: In a microplate, incubate the membrane preparation with a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.[9][13]
-
Separation: After incubation to equilibrium, separate the bound from unbound radioligand by rapid vacuum filtration through a filter mat.[13]
-
Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[13] Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an H3R antagonist to block the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production.
Protocol:
-
Cell Culture: Culture cells stably expressing the human H3 receptor (e.g., CHO cells) in appropriate media.[14]
-
Pre-incubation: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, with or without the test antagonist, and incubate for a set period (e.g., 30 minutes).[14]
-
Agonist Stimulation: Add a known H3R agonist (e.g., R-α-methylhistamine) to the wells and incubate for a short period (e.g., 10 minutes).[14]
-
Adenylyl Cyclase Activation: Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production, and incubate for a further period (e.g., 30 minutes).[14]
-
Lysis and Detection: Terminate the reaction by adding acid and freezing the plate.[14] Thaw the plate and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay or a FRET-based biosensor.[12]
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of the antagonist. Determine the antagonist's potency, often expressed as a pA2 value, from the rightward shift of the agonist concentration-response curve.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following receptor activation, providing a measure of G protein coupling.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the H3 receptor as described for the radioligand binding assay.[15]
-
Incubation: In a microplate, incubate the membranes with the test compound (agonist, antagonist, or inverse agonist), GDP (to ensure G proteins are in their inactive state), and [35S]GTPγS in an appropriate assay buffer.[15] For antagonist testing, pre-incubate membranes with the antagonist before adding an agonist.[7]
-
Separation: After incubation, separate the G protein-bound [35S]GTPγS from the free radioligand. This can be achieved by filtration or by using a scintillation proximity assay (SPA) where the membranes are captured on beads that emit light when the radiolabel is in close proximity.[15][16]
-
Detection: Quantify the amount of bound [35S]GTPγS using a scintillation counter.[16]
-
Data Analysis: For agonists and inverse agonists, determine the EC50 or IC50 for stimulating or inhibiting [35S]GTPγS binding, respectively. For antagonists, determine the pKb from the shift in the agonist concentration-response curve.[5]
Visualizing Pharmacodynamic Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows related to the pharmacodynamics of H3R antagonists.
Caption: H3R Antagonist Mechanism of Action.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Conclusion
The pharmacodynamic profile of H3R antagonists is characterized by their high affinity and inverse agonist activity at the H3 receptor, leading to enhanced histaminergic and other neurotransmitter signaling in the central nervous system. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on this promising class of therapeutic agents. The continued exploration of the intricate pharmacodynamics of H3R antagonists will be crucial for the successful development of novel treatments for a variety of debilitating neurological and psychiatric disorders.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
"H3R antagonist 2 binding affinity and selectivity profiling"
An overview of methods for characterizing the binding affinity and selectivity of histamine H3 receptor antagonists, crucial for the development of novel therapeutics for neurological disorders.
Introduction
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It functions as both a presynaptic autoreceptor, controlling the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin.[2][3] Due to its role in regulating the sleep-wake cycle, cognition, and other neurological processes, the H3R is a significant therapeutic target for conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2]
H3R antagonists (or inverse agonists) block the receptor's activity, leading to an increase in the release of histamine and other neurotransmitters, which can enhance wakefulness and cognitive functions.[2] A critical aspect of developing H3R antagonists is ensuring high affinity for the target receptor and high selectivity over other histamine receptor subtypes (H1R, H2R, and H4R) to minimize off-target side effects. This document outlines the key signaling pathways, binding affinity data for representative compounds, and detailed protocols for profiling H3R antagonists.
Part 1: H3R Signaling Pathway
Caption: H3R Gαi/o-coupled signaling pathway and the inhibitory action of an antagonist.
Part 2: H3R Antagonist Binding Affinity and Selectivity
The binding affinity of a compound is typically reported as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. Selectivity is determined by comparing the Ki value at H3R to the Ki values at other histamine receptor subtypes (H1R, H2R, H4R). A high selectivity ratio (e.g., Ki H1R / Ki H3R) is desirable.
Table 1: Binding Affinity (Ki, nM) and Selectivity Profiles of Common H3R Antagonists
| Compound | H3R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H4R Ki (nM) | H1R/H3R Selectivity | H4R/H3R Selectivity |
| Pitolisant | 0.16[8] | >10,000 | >10,000 | >10,000 | >62,500x | >62,500x |
| Thioperamide | 4.3 | 430 | 1,700 | 15 | ~100x | ~3.5x |
| Ciproxifan | 9.2[8] | >10,000 | >10,000 | >10,000 | >1,087x | >1,087x |
| Clobenpropit | 0.5 | 1,500 | 1,300 | 4.8 | ~3,000x | ~9.6x |
| A-349821 | 0.8 | 1,300 | >10,000 | 2,000 | ~1,625x | ~2,500x |
| GSK189254 | 1.0 | >10,000 | >10,000 | 3,100 | >10,000x | ~3,100x |
Note: Data compiled from multiple sources. Absolute values may vary depending on experimental conditions (e.g., radioligand used, tissue source). Data for Thioperamide, Clobenpropit, A-349821, and GSK189254 are representative values derived from literature.[9]
Part 3: Experimental Protocols
Profiling H3R antagonists involves a combination of binding assays to determine affinity and functional assays to assess efficacy (antagonist vs. inverse agonist activity).
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the H3R.
Materials:
-
Membranes: CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.[10]
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) or other suitable H3R-selective radioligand.[10][11][12]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]
-
Non-specific Binding Control: High concentration of a known H3R ligand (e.g., 100 µM Histamine or 10 µM Clobenpropit).[13][14]
-
Test Compounds: Serial dilutions of the H3R antagonist.
-
Equipment: 96-well filter plates (e.g., GF/C), cell harvester, liquid scintillation counter.[10][12]
Procedure:
-
Membrane Preparation: Resuspend cell pellets expressing H3R in ice-cold assay buffer and homogenize. Determine the protein concentration using a standard method (e.g., BCA assay).[12][14]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (25°C) to reach equilibrium.[12][15]
-
Harvesting: Rapidly filter the incubation mixture through the pre-soaked filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional [³⁵S]GTPγS or Eu-GTP Binding Assay
This assay measures the functional consequence of receptor binding by quantifying the activation of G proteins. Antagonists will block agonist-stimulated GTP binding, while inverse agonists will decrease basal GTP binding.
Materials:
-
Membranes: As described in Protocol 1.
-
Radioligand: [³⁵S]GTPγS or Eu-GTP.[16]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[16]
-
Additives: GDP (to keep G-proteins in an inactive state) and Saponin (a mild detergent to improve GTP binding).[16]
-
Agonist: A known H3R agonist (e.g., Imetit or R-(-)-α-methylhistamine).[16]
-
Test Compounds: Serial dilutions of the H3R antagonist.
Procedure:
-
Pre-incubation: In a 96-well plate, incubate membranes with the test antagonist (or vehicle) and GDP for 15-30 minutes at 30°C.[16]
-
Stimulation: Add the H3R agonist (to measure antagonism) or vehicle (to measure inverse agonism).
-
Reaction Start: Initiate the binding reaction by adding [³⁵S]GTPγS or Eu-GTP. Incubate for an additional 30-60 minutes at 30°C.[16]
-
Termination and Detection: Terminate the reaction by rapid filtration as described in Protocol 1. Measure radioactivity via scintillation counting. For Eu-GTP, transfer the mixture to a filter plate and measure time-resolved fluorescence.[16]
Data Analysis:
-
Antagonism: The potency of an antagonist (Kb) is determined by its ability to shift the concentration-response curve of an agonist to the right.
-
Inverse Agonism: The potency of an inverse agonist (EC₅₀) is determined by its ability to decrease the basal (agonist-independent) signal.
Caption: General experimental workflow for H3R antagonist binding and functional assays.
Conclusion
A thorough characterization of binding affinity and selectivity is fundamental to the development of safe and effective H3R antagonists. By employing radioligand binding assays to determine affinity (Ki) and selectivity across histamine receptor subtypes, and functional assays like GTPγS binding to confirm the mode of action, researchers can build a comprehensive pharmacological profile. This multi-assay approach is essential for identifying lead compounds with the desired potency and selectivity for advancement into preclinical and clinical development for various CNS disorders.
References
- 1. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity [mdpi.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. biorxiv.org [biorxiv.org]
- 15. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics and Brain Penetration of H3R Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic properties and brain penetration of a representative histamine H3 receptor (H3R) antagonist, referred to herein as H3R Antagonist 2. The data and protocols are compiled from preclinical and clinical studies to guide further research and development of this class of compounds.
Introduction
Histamine H3 receptors are primarily expressed in the central nervous system (CNS) where they act as presynaptic autoreceptors on histaminergic neurons and as heteroreceptors on other, non-histaminergic neurons.[1][2] This dual role allows them to modulate the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3][4][5] Antagonists of the H3 receptor block its constitutive activity, leading to an increased release of these neurotransmitters, which is associated with enhanced wakefulness, attention, and cognitive function.[1][6][7] Consequently, H3R antagonists are being investigated as potential therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][6][8]
Effective therapeutic intervention for CNS disorders requires that drug candidates not only possess the desired pharmacological activity but also exhibit a favorable pharmacokinetic profile and the ability to penetrate the blood-brain barrier (BBB) to reach their target in the brain.[9] This document details the pharmacokinetic characteristics and brain penetration of this compound, a representative compound from this class.
Pharmacokinetic Profile
The pharmacokinetic profile of an H3R antagonist is crucial for determining its dosing regimen and predicting its efficacy and safety. Below is a summary of key pharmacokinetic parameters for representative H3R antagonists.
Table 1: Pharmacokinetic Parameters of ABT-288 in Healthy Young Adults
| Parameter | 0.5 mg (Multiple Dose) | 1.5 mg (Multiple Dose) | 3 mg (Multiple Dose) | 6 mg (Multiple Dose) |
| Cmax (ng/mL) | 2.97 ± 0.77 | 9.00 ± 2.01 | 18.2 ± 3.4 | 36.6 ± 10.7 |
| Tmax (h) | 4.0 (2.0 - 6.0) | 4.0 (2.0 - 6.0) | 4.0 (2.0 - 6.0) | 4.0 (2.0 - 6.0) |
| AUC (ng·h/mL) | 59.9 ± 15.6 | 183 ± 40 | 376 ± 76 | 761 ± 232 |
| t1/2 (h) | 40.5 ± 9.0 | 44.1 ± 10.0 | 51.5 ± 12.0 | 50.4 ± 11.2 |
| Accumulation Ratio | 3.4 | 3.6 | 4.2 | 4.2 |
Data adapted from a study on the safety, tolerability, and pharmacokinetics of ABT-288 in healthy young adults.[7]
Table 2: Pharmacokinetic Parameters of Enerisant in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 0.3 | 18.8 ± 3.2 | 0.5 ± 0.0 | 44.5 ± 4.5 |
| 1 | 71.3 ± 15.9 | 0.8 ± 0.2 | 204 ± 29 |
| 3 | 225 ± 36 | 1.3 ± 0.4 | 808 ± 128 |
Data adapted from a study on the in vitro and in vivo pharmacological profiles of enerisant.[10]
Brain Penetration
The ability of an H3R antagonist to cross the blood-brain barrier is essential for its central activity. Brain penetration can be assessed by measuring the ratio of the drug concentration in the brain to that in the plasma (Brain/Plasma Ratio).
Table 3: Brain Penetration of H3R Antagonists
| Compound | Species | Dose (mg/kg) | Route | Brain/Plasma Ratio |
| Thioperamide | Rat | 10 | i.p. | Low |
| Thioperamide | Rat | 60 | i.p. | High |
| Enerisant | Rat | 1 | p.o. | Not specified, but occupied H3R in frontal cortex |
Data for Thioperamide adapted from a study on its plasma concentration and brain penetration in rats.[9] Information for Enerisant adapted from a study on its pharmacological profile.[10]
The dose-dependent brain penetration of thioperamide suggests that at higher doses, the free plasma fraction of the drug increases, allowing for greater passive diffusion into the brain.[9]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of an H3R antagonist in rats following oral administration.
Materials:
-
This compound
-
Male Wistar rats (200-250 g)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Prepare a formulation of this compound in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of the H3R antagonist formulation to the rats via oral gavage.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples (approximately 0.2 mL) from the tail vein or via cardiac puncture (terminal procedure) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Brain Penetration Assessment in Rats
This protocol outlines a method for determining the brain-to-plasma concentration ratio of an H3R antagonist.
Materials:
-
This compound
-
Male Wistar rats (200-250 g)
-
Vehicle
-
Dosing equipment (e.g., oral gavage needles, syringes for i.v. or i.p. injection)
-
Surgical tools for brain extraction
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Administer this compound to rats at the desired dose and route.
-
At a specific time point post-dosing (often corresponding to the Tmax or steady-state), anesthetize the rat.
-
Collect a blood sample via cardiac puncture and process it to obtain plasma.
-
Perfuse the rat transcardially with ice-cold PBS to remove blood from the brain tissue.
-
Carefully dissect the brain and weigh it.
-
Homogenize the brain tissue in a known volume of PBS.
-
Determine the concentration of this compound in both the plasma and the brain homogenate using a validated analytical method.
-
Calculate the brain-to-plasma concentration ratio (Kp) as: Kp = (Concentration in brain homogenate) / (Concentration in plasma)
Visualizations
Signaling Pathway of H3R Antagonism
Caption: H3R antagonist mechanism of action.
Experimental Workflow for Brain Penetration Study
Caption: Workflow for assessing brain penetration.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 4. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharm.or.jp [pharm.or.jp]
- 9. Plasma concentration and brain penetration of the H3-receptor antagonist thioperamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of H3R Antagonists in Narcolepsy Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles. A key pathological feature of narcolepsy is the loss of orexin (also known as hypocretin) neurons in the hypothalamus.[1][2] This has led to the development of preclinical models, most notably the orexin knockout (Ox-/-) mouse, which recapitulates key symptoms of human narcolepsy, including fragmented sleep, cataplexy-like episodes, and EDS.[2][3]
The histaminergic system is a critical regulator of wakefulness.[3] Histamine H3 receptors (H3R) are primarily presynaptic autoreceptors that negatively regulate the synthesis and release of histamine in the central nervous system.[4] Consequently, H3R antagonists (or inverse agonists) represent a promising therapeutic strategy for narcolepsy by increasing histamine levels in the brain, thereby promoting wakefulness.[3][5] Pitolisant is a notable H3R antagonist/inverse agonist that has been approved for the treatment of narcolepsy.[5][6][7]
These application notes provide an overview of the preclinical testing of H3R antagonists in established narcolepsy models, with a focus on quantitative data and detailed experimental protocols.
Data Presentation: Efficacy of H3R Antagonists in Orexin Knockout Mice
The following tables summarize the quantitative effects of two preclinical H3R antagonists, GSK189254 and Tiprolisant, on sleep-wake parameters and cataplexy-like episodes in orexin knockout (Ox-/-) mice.
Table 1: Effect of Acute GSK189254 Administration on Sleep-Wake States in Ox-/- Mice
| Treatment Group | Dose (mg/kg, p.o.) | Change in Wakefulness (minutes) | Change in Slow Wave Sleep (SWS, minutes) | Change in Paradoxical Sleep (PS, minutes) |
| Vehicle | - | - | - | - |
| GSK189254 | 3 | +48.5 | -35.2 | -13.3 |
| GSK189254 | 10 | +80.1 | -58.7 | -21.4 |
| Modafinil (comparator) | 64 | +75.3 | -55.1 | -20.2* |
*p < 0.05 compared to vehicle. Data adapted from a study on the effects of GSK189254.[6][7]
Table 2: Effect of Acute and Repeat GSK189254 Administration on Cataplexy-Like Episodes in Ox-/- Mice
| Treatment Group | Dose (mg/kg, p.o.) | Administration | Number of Cataplexy-Like Episodes (per 4 hours) |
| Vehicle | - | Acute | 15.2 |
| GSK189254 | 10 | Acute | 8.1* |
| Vehicle | - | Repeat (8 days) | 16.1 |
| GSK189254 | 10 | Repeat (8 days) | 4.3** |
**p < 0.05, *p < 0.01 compared to vehicle. Data adapted from a study on the effects of GSK189254.[6][7]
Table 3: Effect of Tiprolisant on Wakefulness in Orexin-/- Mice
| Treatment Group | Dose (mg/kg, p.o.) | Change in Wakefulness (% of baseline) |
| Vehicle | - | ~0% |
| Tiprolisant | 20 | +150% |
| Modafinil (for comparison) | 64 | +180% |
| Tiprolisant + Modafinil | 20 + 64 | +300%** |
**p < 0.05, *p < 0.01 compared to vehicle. Data represents approximate values derived from graphical representations in the cited study.[2]
Experimental Protocols
Animal Model: Orexin Knockout (Ox-/-) Mouse
Orexin knockout mice are a widely used and validated preclinical model of narcolepsy.[2][3] These mice lack the prepro-orexin gene and consequently do not produce orexin peptides. This results in a phenotype that closely mimics human narcolepsy with cataplexy.
-
Strain: Typically on a C57BL/6J background.[6]
-
Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.[5]
-
Phenotype: Characterized by fragmented sleep and wakefulness, frequent sleep-onset REM periods (SOREMs), and cataplexy-like episodes.[3] Cataplexy in mice is often triggered by positive emotions or purposeful activities like playing, grooming, or eating palatable food.[5]
Surgical Implantation of EEG/EMG Electrodes
To accurately measure sleep-wake states and cataplexy, surgical implantation of electrodes for electroencephalography (EEG) and electromyography (EMG) is necessary.
-
Anesthesia: Administer appropriate anesthesia (e.g., ketamine/xylazine cocktail or isoflurane).
-
Electrode Placement:
-
EEG: Place two stainless steel screw electrodes over the frontal and parietal cortices.
-
EMG: Insert two insulated stainless steel wires into the nuchal muscles.
-
-
Fixation: Secure the electrode assembly to the skull using dental cement.
-
Recovery: Allow at least one week for post-operative recovery before commencing experiments.
Drug Administration
H3R antagonists are typically administered orally.
-
Vehicle: A suitable vehicle, such as 1% methylcellulose in 0.9% NaCl, should be used.[8]
-
Administration: Administer the compound or vehicle via oral gavage.
-
Dosing: Doses should be determined based on preliminary dose-response studies. For example, effective doses for GSK189254 were 3 and 10 mg/kg, and for tiprolisant, 20 mg/kg.[2][6]
EEG/EMG Recording and Analysis
Continuous EEG/EMG recordings are essential for quantifying the effects of H3R antagonists on sleep architecture and cataplexy.
-
Recording Period: Record for at least 24 hours to assess effects across both light and dark periods.
-
Data Acquisition: Use a computerized data acquisition system to record and store the EEG and EMG signals.
-
Scoring: Manually or automatically score the recordings in 10-second epochs into three states:
-
Wakefulness (W): Low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
Slow Wave Sleep (SWS): High-amplitude, low-frequency (delta waves) EEG and low-amplitude EMG activity.
-
Paradoxical Sleep (PS) / REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG amplitude).
-
-
Cataplexy Scoring: Identify cataplexy-like episodes based on the following criteria:
-
An abrupt transition from active wakefulness.
-
A period of at least 10 seconds of muscle atonia (low EMG).
-
Maintenance of a theta-dominant EEG pattern, characteristic of REM sleep.[9]
-
Behavioral Assessment of Cataplexy
While EEG/EMG is the gold standard, behavioral observation can provide complementary data.
-
Video Recording: Continuously video record the mice during the experimental period.
-
Behavioral Scoring: Observers blinded to the treatment conditions should score for behavioral arrests. These are characterized by a sudden cessation of activity, often with a loss of postural tone.[10]
-
Triggers: Introduce stimuli that are known to trigger cataplexy in mice, such as novel objects or palatable food, to increase the frequency of events.[5]
Mandatory Visualizations
Caption: H3R antagonist mechanism of action in promoting wakefulness.
Caption: Workflow for testing H3R antagonists in narcoleptic mice.
References
- 1. Frontiers | The Impacts of Age and Sex in a Mouse Model of Childhood Narcolepsy [frontiersin.org]
- 2. An inverse agonist of the histamine H(3) receptor improves wakefulness in narcolepsy: studies in orexin-/- mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep-wake cycle and narcoleptic episodes in Ox-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cholinergic modulation of narcoleptic attacks in double orexin receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling H3R Antagonist 2 for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of histamine H3 receptor (H3R) antagonists for use in Positron Emission Tomography (PET) imaging studies. The following sections detail the H3 receptor signaling pathway, experimental protocols for radiosynthesis and in vivo imaging, and key quantitative data for representative H3R PET radioligands.
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently inhibits the activity of protein kinase A (PKA). The H3 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. As a presynaptic autoreceptor, the H3 receptor plays a crucial role in regulating the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3][4]
Caption: H3 Receptor Signaling Pathway
Quantitative Data Summary
The following table summarizes key quantitative data for several radiolabeled H3R antagonists used in PET imaging studies.
| Radioligand | Precursor | Radiolabeling Method | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (GBq/µmol) | Binding Affinity (Ki, nM) |
| [11C]GSK189254 | GSK185071B | N-[11C]methylation with [11C]CH3OTf | 50-60% (based on [11C]CO2) | >99% | 370-740 | ~0.1 |
| [18F]ST-889 | Mesylate precursor | Nucleophilic substitution | 8-20% | >99% | >65 | - |
| [18F]H3-2401 | Borate precursor | Cu-mediated 18F-fluorination | - | - | - | 2.46 |
| [18F]H3-2406 | Borate precursor | Cu-mediated 18F-fluorination | 32.4% | >95% | 103 | 2.87 |
Experimental Protocols
Protocol 1: Radiosynthesis of [11C]GSK189254
This protocol describes the N-[11C]methylation of the precursor GSK185071B to produce [11C]GSK189254.[5][6][7]
Materials:
-
GSK185071B (precursor)
-
[11C]Methyl triflate ([11C]CH3OTf)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
HPLC purification system with a semi-preparative C18 column
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Workflow:
Caption: Radiosynthesis Workflow for [11C]GSK189254
Procedure:
-
Precursor Preparation: Dissolve 0.5-1.0 mg of GSK185071B in 300 µL of anhydrous DMF in a reaction vessel. Add 5 µL of 2M NaOH solution to the precursor solution.
-
[11C]Methylation: Bubble [11C]CH3OTf through the precursor solution at room temperature for 5-10 minutes.
-
Reaction Quenching: After the trapping of [11C]CH3OTf is complete, quench the reaction by adding 0.5 mL of the HPLC mobile phase.
-
HPLC Purification: Inject the reaction mixture onto a semi-preparative C18 HPLC column. Elute with a suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture) to separate [11C]GSK189254 from unreacted precursor and byproducts.
-
Solid-Phase Extraction (SPE) Formulation: Collect the radioactive fraction corresponding to [11C]GSK189254 and pass it through a C18 SPE cartridge. Wash the cartridge with sterile water for injection to remove HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), residual solvent analysis (by GC), and sterility and endotoxin testing.
Protocol 2: In Vivo PET Imaging of Rat Brain with [11C]GSK189254
This protocol outlines the procedure for conducting a dynamic PET scan in a rat brain using [11C]GSK189254.[6][7]
Materials:
-
Wistar rats (or other appropriate strain)
-
[11C]GSK189254 solution for injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
Catheters for intravenous injection and arterial blood sampling
-
Blood collection tubes
-
Gamma counter
Workflow:
Caption: In Vivo PET Imaging Workflow
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (e.g., 2-3% in oxygen). Place catheters in the tail vein for tracer injection and in the femoral artery for blood sampling. Position the animal in the PET scanner with its head in the center of the field of view.
-
Tracer Injection: Administer a bolus injection of [11C]GSK189254 (typically 10-20 MBq) through the tail vein catheter at the start of the PET scan.
-
PET Scan Acquisition: Acquire a dynamic PET scan for 60-90 minutes.
-
Arterial Blood Sampling: Collect arterial blood samples at frequent intervals throughout the scan (e.g., every 10 seconds for the first 2 minutes, then at increasing intervals up to 60 or 90 minutes).
-
Metabolite Analysis: Centrifuge the blood samples to separate plasma. Analyze the plasma samples to determine the fraction of radioactivity corresponding to the unchanged parent radiotracer over time using techniques like HPLC.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images over time.
-
Data Analysis:
-
Define regions of interest (ROIs) on the PET images corresponding to different brain regions (e.g., striatum, cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use the arterial input function (corrected for metabolites) and the TACs to perform kinetic modeling (e.g., two-tissue compartment model) to estimate parameters such as the total distribution volume (VT), which is related to receptor density.
-
Protocol 3: In Vitro Autoradiography
This protocol provides a general framework for in vitro autoradiography to visualize the distribution of H3 receptors in brain tissue sections.
Materials:
-
Frozen brain sections (e.g., rat or human) mounted on microscope slides
-
Radiolabeled H3R antagonist (e.g., [3H]-A-349821 or an 18F-labeled antagonist)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Wash buffer
-
Non-specific binding solution (incubation buffer containing a high concentration of a non-radiolabeled H3R antagonist like thioperamide)
-
Phosphor imaging plates or autoradiography film
-
Imaging system (e.g., phosphor imager or film developer)
Procedure:
-
Tissue Preparation: Allow the frozen brain sections to thaw to room temperature.
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue.
-
Incubation: Incubate the slides in a solution containing the radioligand at a specific concentration (e.g., 1-5 nM) for a defined period (e.g., 60-120 minutes) at room temperature. For determining non-specific binding, incubate a parallel set of slides in the incubation solution that also contains a high concentration of a non-radiolabeled H3R antagonist.
-
Washing: Wash the slides in ice-cold wash buffer to remove unbound radioligand. The number and duration of washes should be optimized to maximize the specific-to-non-specific binding ratio.
-
Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool air.
-
Exposure: Expose the dried slides to a phosphor imaging plate or autoradiography film for a period ranging from hours to days, depending on the specific activity of the radioligand and the density of the receptors.
-
Imaging and Analysis: Scan the phosphor imaging plates or develop the film. Quantify the signal intensity in different brain regions using appropriate image analysis software. The specific binding can be calculated by subtracting the non-specific binding from the total binding.
References
- 1. Radiofluorinated histamine H₃ receptor antagonist as a potential probe for in vivo PET imaging: radiosynthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient one-pot radiosynthesis of the 11C-labeled aquaporin-4 inhibitor TGN-020 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Cell-Based Functional Assays for Histamine H3 Receptor (H3R) Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction The Histamine H3 Receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin.[2] H3R exhibits high constitutive activity, meaning it can signal without an agonist.[1] Its role in regulating neurotransmission has made it a significant therapeutic target for neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and ADHD.[3][4] H3R antagonists (or inverse agonists) block the receptor's activity, increasing neurotransmitter release and producing pro-cognitive and wake-promoting effects.[3][5]
This document provides detailed protocols for essential cell-based functional assays designed to identify and characterize H3R antagonists, focusing on methods that measure downstream signaling events.
H3R Signaling Pathways
The H3R primarily couples to the Gi/o family of G-proteins.[4] Agonist binding or constitutive activity leads to the inhibition of adenylyl cyclase (AC), which decreases the intracellular concentration of cyclic AMP (cAMP).[6] This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA), affecting downstream transcription factors like CREB.[6] H3R activation can also stimulate other pathways, such as the MAPK/ERK and PI3K/AKT pathways.[6][7] Functional assays for H3R antagonists typically measure the reversal of this inhibitory effect on the cAMP pathway.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating H3R Antagonist Efficacy in ADHD Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While current pharmacotherapies primarily target dopaminergic and noradrenergic systems, there is a growing interest in novel mechanisms. The histamine H3 receptor (H3R) has emerged as a promising target.[1][2] H3Rs are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other key neurotransmitters implicated in ADHD pathophysiology, such as dopamine, acetylcholine, and norepinephrine.[3][4] Antagonists of the H3R block these receptors, leading to enhanced neurotransmitter release, which is hypothesized to alleviate ADHD symptoms.[3][5]
These application notes provide a framework for the preclinical evaluation of H3 receptor antagonists, such as a hypothetical "H3R antagonist 2," using established animal models of ADHD.
Mechanism of Action: H3R Antagonism
H3R antagonists primarily act by blocking the feedback inhibition mechanism on histamine-releasing neurons and other neurons. As autoreceptors, H3Rs inhibit histamine synthesis and release. As heteroreceptors, they inhibit the release of other crucial neurotransmitters. By antagonizing these receptors, there is a subsequent increase in the synaptic availability of histamine, acetylcholine (ACh), and dopamine (DA) in brain regions critical for cognition and attention, such as the prefrontal cortex and hippocampus.[3][6]
Selection of Animal Models
Choosing an appropriate animal model is critical for evaluating the therapeutic potential of H3R antagonists for ADHD. The selection depends on the specific symptoms being targeted (hyperactivity, inattention, or impulsivity).
| Animal Model | Key Characteristics | Relevant ADHD Symptoms | Reference |
| Spontaneously Hypertensive Rat (SHR) | Most widely used genetic model. Bred for high blood pressure, they also exhibit behavioral traits of ADHD before hypertension develops. | Hyperactivity, impulsivity, poor sustained attention, memory deficits. | [7][8] |
| Dopamine Transporter Knockout (DAT-KO) Mouse/Rat | Genetic model with a disabled dopamine transporter gene, leading to hyperdopaminergic activity. | Spontaneous hyperlocomotion, attention deficits, impulsivity. | [7][8] |
| Neonatal Habenula Lesion (NHL) Rat | A lesion-based model where the habenula is damaged neonatally, inducing behavioral deficits resembling ADHD symptoms. | Hyperlocomotion, impulsivity, and attention deficits in juvenile rats. | [9][10][11] |
Experimental Workflow for Efficacy Testing
A standardized workflow ensures robust and reproducible results when evaluating "this compound." This involves acclimatization, baseline behavioral assessment, drug administration, and post-treatment behavioral testing.
Protocol 1: Assessment of Hyperactivity in the Open Field Test
Objective: To evaluate the effect of this compound on locomotor activity and exploratory behavior, key indicators of hyperactivity.
Materials:
-
Open field arena (e.g., 40x40x30 cm), typically made of non-reflective material.
-
Video tracking software for automated recording and analysis.
-
This compound solution.
-
Vehicle control solution.
-
Syringes for administration (e.g., intraperitoneal, i.p.).
Procedure:
-
Habituation: Prior to the test day, handle the animals for 5-10 minutes daily for at least 3 days. On the day before testing, place each animal in the open field arena for 5-10 minutes to habituate to the environment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., i.p.). A typical waiting period before testing is 30-60 minutes to allow for drug absorption.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity using the video tracking system for a set duration, typically 15-30 minutes.
-
The arena should be cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Total Distance Traveled: The primary measure of overall locomotor activity. A significant decrease in distance traveled in the treated group compared to the vehicle group suggests an anti-hyperactivity effect.
-
Time Spent in Center vs. Periphery: Can indicate anxiety-like behavior.
-
Rearing Frequency: A measure of exploratory behavior.
-
Protocol 2: Assessment of Inattention using the Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory, a proxy for attention and cognitive function.[12] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13]
Materials:
-
Open field arena (same as above).
-
Two sets of identical objects (Familiar Objects, e.g., two identical cubes).
-
A third, distinct object (Novel Object, e.g., a small pyramid). Objects should be heavy enough not to be displaced by the animal and made of a non-porous material for easy cleaning.
-
Video tracking software or manual stopwatch.
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.[14]
-
Training/Familiarization Phase (Day 2):
-
Administer this compound or vehicle 30-60 minutes prior to this phase.
-
Place two identical (familiar) objects in the arena.[14]
-
Place the animal in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.[13][14]
-
Exploration is defined as the animal's nose being pointed toward the object at a distance of ≤2 cm.
-
Return the animal to its home cage.
-
-
Retention Interval: A delay of 1 to 24 hours is introduced between the training and testing phase to assess short-term or long-term memory, respectively.[13]
-
Testing Phase (Day 2):
-
Re-administer the drug if the retention interval is long, maintaining a consistent drug exposure window.
-
Replace one of the familiar objects with a novel object.[13] The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the animal back in the arena for 5 minutes and record the time spent exploring each object.[14]
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total time exploring both objects)
-
-
A positive DI indicates the animal remembers the familiar object and prefers the novel one. An improvement in the DI for the this compound group compared to the vehicle group suggests enhanced recognition memory.
-
Data Presentation
Quantitative data from these experiments should be summarized to facilitate clear interpretation and comparison.
Table 2: Representative Behavioral Effects of H3R Antagonists in ADHD Models
| H3R Antagonist | Animal Model | Key Behavioral Outcome | Result | Reference |
| Thioperamide, ABT-239, Ciproxifan | SHR Pups | Five-trial inhibitory avoidance | Pro-attentional effects observed | [3] |
| Ciproxifan | APP Tg2576 Mice | Locomotor Activity | Alleviated hyperactivity | [3] |
| Ciproxifan | APP Tg2576 Mice | Object Recognition Task | Reversed memory impairment | [3] |
| Pitolisant | BTBR Mice | Locomotor Activity | Significantly decreased hyperactivity | [15] |
| Various H3 Antagonists | Neonatal Habenula Lesion (NHL) Rats | Hyperlocomotion, Impulsivity, Attention Deficit | Dose-dependently improved all measures | [9][10] |
Table 3: Neurochemical Effects of H3R Antagonists in Brain Regions Relevant to ADHD
| H3R Antagonist | Brain Region | Neurotransmitter | Effect | Reference |
| Generic H3R Antagonists | Prefrontal Cortex, Hippocampus | Acetylcholine (ACh) | Enhanced levels | [3] |
| ST-2223 (H3R/D2R/D3R Antagonist) | Prefrontal Cortex | Dopamine (DA) | Significant elevation | [6] |
| ST-2223 (H3R/D2R/D3R Antagonist) | Striatum | Dopamine (DA) | Significant elevation | [6] |
| ST-2223 (H3R/D2R/D3R Antagonist) | Striatum | Histamine (HA) | Significant elevation | [6] |
| ST-2223 (H3R/D2R/D3R Antagonist) | Prefrontal Cortex, Striatum, Hippocampus | Acetylcholine (ACh) | Significant elevation | [6] |
Conclusion
The preclinical evaluation of H3R antagonists for ADHD requires a systematic approach utilizing validated animal models and behavioral paradigms. The protocols outlined for the Open Field and Novel Object Recognition tests provide robust methods to assess hyperactivity and cognitive deficits, respectively. By demonstrating that a compound like "this compound" can ameliorate these behavioral phenotypes and modulate key neurotransmitter systems in relevant brain circuits, researchers can build a strong data package to support its further development as a novel therapeutic for ADHD.
References
- 1. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 6. Experimental Studies Indicate That ST-2223, the Antagonist of Histamine H3 and Dopamine D2/D3 Receptors, Restores Social Deficits and Neurotransmission Dysregulation in Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An updated review on animal models to study attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor antagonists ameliorate attention deficit/hyperactivity disorder-like behavioral changes caused by neonatal habenula lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H3 receptor antagonists ameliorate attention deficit/hyperactivity disorder-like behavioral changes caused by… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histamine H3 receptor antagonism modulates autism-like hyperactivity but not repetitive behaviors in BTBR T+Itpr3tf/J inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing In Vivo Target Occupancy of H3R Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, respectively.[1][2][3] This modulation makes H3R an attractive therapeutic target for various central nervous system (CNS) disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][3] H3R antagonists block the inhibitory effect of these receptors, leading to an increased release of neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes.[3] Determining the in vivo target occupancy of novel H3R antagonists is a critical step in preclinical drug development to establish the relationship between drug dose, plasma concentration, and the degree of receptor binding in the brain.[4][5] This document provides detailed protocols for assessing the in vivo target occupancy of H3R antagonists, with a specific focus on a compound referred to as "H3R antagonist 2". The methodologies described include in vivo radiotracer binding, non-radiolabeled tracer displacement, and positron emission tomography (PET) imaging.
Histamine H3 Receptor Signaling Pathway
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release from the presynaptic terminal. H3R antagonists block this pathway, thereby increasing the release of various neurotransmitters.
Caption: Histamine H3 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vivo receptor occupancy and in vitro binding affinities for this compound and other relevant compounds.
Table 1: In Vivo H3 Receptor Occupancy of H3R Antagonists
| Compound | Animal Model | ED₅₀ (mg/kg) | Method | Reference |
|---|---|---|---|---|
| This compound | Rat | 0.15 | In vivo [³H]-A-349821 binding | [4] |
| ABT-239 | Rat | 0.3 | In vivo [³H]-A-349821 binding | [4] |
| Thioperamide | Rat | 2.7 | In vivo [³H]-A-349821 binding | [4] |
| Ciproxifan | Rat | 0.14 | Non-radiolabeled GSK189254 tracer | [6] |
| GSK334429 | Rat | 0.14 | Non-radiolabeled GSK189254 tracer | [6] |
| Enerisant | Rat | 0.03-0.3 (procognitive), 3-10 (wake-promoting) | Ex vivo binding |[7] |
Table 2: In Vitro H3 Receptor Binding Affinity
| Compound | Preparation | Kᵢ (nM) | Reference |
|---|---|---|---|
| This compound-18 | Not Specified | High affinity | [8][9] |
| Pitolisant | Recombinant human H3 receptors | 0.16 |[10] |
Table 3: Plasma Concentration for 50% Occupancy (EC₅₀)
| Compound | Species | EC₅₀ (ng/mL) | Method | Reference |
|---|---|---|---|---|
| Ciproxifan | Rat | 2.33 | Non-radiolabeled GSK189254 tracer | [6] |
| Thioperamide | Rat | 292.2 | Non-radiolabeled GSK189254 tracer | [6] |
| GSK334429 | Rat | 3.54 | Non-radiolabeled GSK189254 tracer | [6] |
| PF-03654746 | Human | 0.144 | [¹¹C]GSK189254 PET |[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo H3R Occupancy Assessment using a Radiotracer[4][5]
This protocol describes an in vivo binding method using the H3R antagonist radioligand [³H]-A-349821 to determine receptor occupancy in rats. The cerebellum, a brain region with low H3R density, is used to estimate non-specific binding.
Experimental Workflow:
Caption: In Vivo Radioligand Binding Workflow.
Materials:
-
Male Wistar rats
-
This compound
-
[³H]-A-349821 radioligand
-
Vehicle for drug administration (e.g., saline)
-
Scintillation counter and vials
-
Tissue homogenizer
Procedure:
-
Animal Dosing: Administer various doses of this compound intraperitoneally (i.p.) to rats. A vehicle control group should be included.
-
Pretreatment Period: Allow a 30-minute pretreatment time.[4]
-
Radiotracer Administration: Administer a tracer dose of [³H]-A-349821 (e.g., 1.5 µg/kg) intravenously (i.v.).[4]
-
Uptake Period: After 30 minutes, collect blood and brain tissues.[4]
-
Tissue Processing: Dissect the cerebral cortex and cerebellum. Homogenize the tissues.
-
Quantification: Determine the amount of radioactivity in the cortex and cerebellum samples using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding in the cortex by subtracting the radioactivity in the cerebellum (non-specific binding) from the total radioactivity in the cortex.
-
Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.
-
The dose of the antagonist that produces 50% occupancy is determined as the ED₅₀.
-
Protocol 2: In Vivo H3R Occupancy using a Non-Radiolabeled Tracer and LC-MS/MS[6]
This method provides an alternative to using radiolabeled compounds by employing a non-radiolabeled tracer and quantifying its displacement using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow:
Caption: Non-Radiolabeled Tracer Workflow.
Materials:
-
Male Wistar rats
-
This compound
-
Non-radiolabeled H3R tracer (e.g., GSK189254)
-
LC-MS/MS system
-
Tissue homogenizer
Procedure:
-
Tracer Characterization: Perform initial studies to determine the optimal dose and time for tracer administration to achieve a high ratio of specific to non-specific binding.
-
Animal Dosing: Pre-treat rats with various doses of this compound.
-
Tracer Administration: Administer the non-radiolabeled tracer intravenously.
-
Tissue Collection: At a predetermined time point, collect brain regions with high H3R density (e.g., frontal cortex, striatum) and a region with low density (cerebellum).[6]
-
Sample Analysis: Quantify the concentration of the tracer and the antagonist in the brain tissue homogenates and plasma using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate receptor occupancy based on the ratio of the tracer concentration in the target region (e.g., frontal cortex) to the non-specific binding region (cerebellum) in antagonist-treated animals compared to vehicle-treated animals.[6]
-
Correlate plasma and brain concentrations of this compound with receptor occupancy to determine the EC₅₀.
-
Protocol 3: In Vivo H3R Occupancy using Positron Emission Tomography (PET)[10][11]
PET imaging is a non-invasive technique that allows for the quantification of receptor occupancy in living subjects, including humans. This protocol outlines the general procedure using a radiolabeled PET tracer for H3R.
Experimental Workflow:
Caption: PET Imaging Workflow for Receptor Occupancy.
Materials:
-
PET scanner
-
H3R PET radiotracer (e.g., [¹¹C]GSK189254)
-
This compound
-
Equipment for blood sampling and analysis
Procedure:
-
Baseline Scan:
-
Administer the PET radiotracer to the subject.
-
Perform a dynamic PET scan to measure the baseline binding potential of the radiotracer in different brain regions.
-
-
Drug Administration: Administer a single dose of this compound.
-
Post-Drug Scan:
-
At a specific time after drug administration, administer the PET radiotracer again.
-
Perform a second PET scan to measure the binding potential in the presence of the antagonist.
-
-
Blood Sampling: Collect arterial blood samples throughout the scans to measure the plasma concentration of the radiotracer and the antagonist.
-
Data Analysis:
-
Use kinetic modeling to estimate the binding potential (BP_ND) in various brain regions for both the baseline and post-drug scans.
-
Receptor occupancy is calculated as the percentage reduction in BP_ND after drug administration: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_postdrug) / BP_ND_baseline.
-
Correlate the plasma concentration of this compound with receptor occupancy to determine the IC₅₀.[11]
-
Conclusion
The protocols described in these application notes provide robust and varied approaches for determining the in vivo target occupancy of this compound. The choice of method will depend on the specific research question, available resources, and the stage of drug development. The quantitative data presented for this compound and other compounds offer a valuable reference for interpreting experimental results and guiding further studies. A thorough understanding of the relationship between dose, exposure, and target engagement is fundamental for the successful clinical translation of novel H3R antagonists.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between ex vivo receptor occupancy and wake-promoting activity of selective H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Anticonvulsant and reproductive toxicological studies of the imidazole-based histamine this compound-18 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of receptor occupancy in the presence of mass dose: [11C]GSK189254 PET imaging of histamine H3 receptor occupancy by PF-03654746 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of a Representative H3R Antagonist in Studying Histamine Neurotransmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a representative potent and selective histamine H3 receptor (H3R) antagonist, hereafter referred to as "H3R Antagonist 2," as a tool to investigate the role of histamine in neurotransmission. The histamine H3 receptor, primarily expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters.[1][2][3][4] Antagonists of this receptor are invaluable for elucidating the physiological and pathological roles of the brain histaminergic system.
Mechanism of Action
This compound acts by blocking the constitutive activity of the H3 receptor and preventing its activation by endogenous histamine. This disinhibition leads to an enhanced release of histamine and other neurotransmitters in various brain regions, making it a powerful tool for studying the downstream effects of increased histaminergic tone.[2][8] This mechanism underlies the potential therapeutic applications of H3R antagonists in cognitive disorders, sleep-wake cycle disturbances, and other neurological conditions.[2][9]
Data Presentation: Quantitative Profile of Representative H3R Antagonists
The following table summarizes the binding affinities (Ki) of several well-characterized H3R antagonists for the human H3 receptor. This data is crucial for selecting the appropriate antagonist and determining optimal experimental concentrations.
| Compound | Human H3R Ki (nM) | Reference Compound |
| Ciproxifan | 4.6 | H3R Antagonist |
| Pitolisant | 1.0 | H3R Antagonist/Inverse Agonist |
| Thioperamide | 4.3 | H3R Antagonist |
| ABT-239 | 1.2 | H3R Antagonist |
Note: Data is compiled from various preclinical studies. Specific values may vary depending on the experimental conditions and assay used.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on histamine neurotransmission are provided below.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the H3 receptor.
Materials:
-
Cell membranes expressing the human H3 receptor.
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the antagonist and perform non-linear regression analysis to determine the Ki value.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on the extracellular levels of histamine and other neurotransmitters in a specific brain region of a freely moving animal.
Materials:
-
This compound.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with fluorescence or electrochemical detection).
-
Anesthetized laboratory animals (e.g., rats or mice).
Procedure:
-
Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or hippocampus) of the anesthetized animal using stereotaxic surgery. Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of histamine and other relevant neurotransmitters in the dialysate samples using an appropriate analytical method.
-
Express the results as a percentage change from the baseline levels.
Protocol 3: Behavioral Assay - Novel Object Recognition (NOR) Test
Objective: To assess the pro-cognitive effects of this compound.
Materials:
-
This compound.
-
Test arena (e.g., an open field box).
-
Two identical objects (familiar objects).
-
One novel object.
-
Video recording and analysis software.
-
Laboratory animals (e.g., rats or mice).
Procedure:
-
Habituation: Allow the animals to explore the empty test arena for a set period on consecutive days to reduce anxiety.
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle to the animals at a predetermined time before the training.
-
Place two identical objects in the arena and allow the animal to explore them for a specific duration (e.g., 5-10 minutes).
-
-
Testing Phase (after a retention interval, e.g., 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back into the arena and record its exploratory behavior for a set time (e.g., 5 minutes).
-
-
Data Analysis:
-
Measure the time spent exploring the novel object and the familiar object.
-
Calculate a discrimination index (e.g., [Time exploring novel - Time exploring familiar] / [Total exploration time]).
-
A higher discrimination index in the group treated with this compound indicates enhanced recognition memory.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: H3 Receptor Signaling Pathway
Caption: Mechanism of H3R Antagonist Action
Caption: Experimental Workflow for H3R Antagonist Studies
References
- 1. researchgate.net [researchgate.net]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: H3R Antagonist 2 - Off-Target Effects Mitigation
Welcome to the technical support center for researchers working with H3R antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with H3R antagonists?
A1: H3R antagonists, particularly earlier imidazole-based compounds, can exhibit off-target activity at other histamine receptor subtypes (H1R, H4R), as well as other G-protein coupled receptors (GPCRs) like dopamine (e.g., D2R) and serotonin (e.g., 5-HT2A) receptors.[1][2] Some compounds may also interact with enzymes like cytochrome P450, leading to potential drug-drug interactions, or ion channels such as the hERG channel, which can have cardiovascular implications.[1]
Q2: How can I assess the selectivity of my H3R antagonist?
A2: A standard approach is to perform a broad panel of radioligand binding assays against a range of relevant GPCRs, ion channels, and enzymes. This will provide quantitative affinity values (Ki) for your compound at various potential off-targets. Functional assays, such as cAMP or calcium flux assays, for the most likely off-targets should also be conducted to determine if the binding translates into a functional effect (agonism or antagonism).
Q3: Are there any structural motifs in H3R antagonists that are commonly associated with off-target effects?
A3: Yes, the imidazole ring present in many early H3R antagonists was associated with inhibition of cytochrome P450 enzymes.[1] The basic amine group, a common feature necessary for H3R affinity, can also contribute to binding at other biogenic amine receptors (e.g., dopamine, serotonin) and is a key feature to consider in hERG channel liability.
Q4: What is a typical starting point for determining the appropriate concentration of my H3R antagonist in a cellular assay to minimize off-target effects?
A4: A good starting point is to use a concentration that is no more than 10-fold higher than the Ki or IC50 value for the H3 receptor. Ideally, you should perform a dose-response curve to determine the optimal concentration that gives a robust on-target effect with minimal off-target engagement. It is crucial to have data on the affinity of your compound for potential off-targets to guide your concentration selection.
Q5: My H3R antagonist is showing unexpected activity in my cellular model. How can I determine if this is an off-target effect?
A5: To investigate unexpected activity, you can perform several control experiments. First, use a structurally distinct H3R antagonist to see if you can replicate the effect. If the effect is not reproduced, it may be specific to the chemical scaffold of your initial compound and thus an off-target effect. Additionally, you can test your antagonist in a cell line that does not express the H3 receptor but does express potential off-target receptors. Any activity in these cells would be indicative of off-target effects. Finally, if a specific off-target is suspected, you can use a selective antagonist for that receptor to see if it blocks the unexpected activity of your H3R antagonist.
Quantitative Data: Off-Target Binding Profiles
To aid in experimental design, the following tables summarize the binding affinities of two well-characterized, non-imidazole H3R antagonists, Pitolisant and ABT-239, at the human H3 receptor and a panel of selected off-target receptors.
Table 1: Binding Profile of Pitolisant
| Target | K_i_ (nM) | Reference |
| Histamine H3 Receptor (human) | 0.16 | [3][4][5] |
| Histamine H1 Receptor (human) | >10,000 | [6] |
| Histamine H2 Receptor (human) | >10,000 | [6] |
| Histamine H4 Receptor (human) | >10,000 | [6] |
| Dopamine D2 Receptor (human) | No significant interaction at 100 nM | [6] |
| Serotonin 5-HT2A Receptor (human) | No significant interaction at 100 nM | [6] |
| Adrenergic α1 Receptor (human) | No significant interaction at 100 nM | [6] |
| Adrenergic α2 Receptor (human) | No significant interaction at 100 nM | [6] |
| Adrenergic β1 Receptor (human) | No significant interaction at 100 nM | [6] |
| Muscarinic M1 Receptor (human) | No significant interaction at 100 nM | [6] |
| Sigma-1 Receptor | 160 |
Note: "No significant interaction" generally implies a Ki value well outside the pharmacologically relevant range for the primary target.
Table 2: Binding Profile of ABT-239
| Target | K_i_ (nM) | Reference |
| Histamine H3 Receptor (human) | 0.3 - 1.2 | [7][8] |
| Histamine H1 Receptor (human) | >1,000 | [7] |
| Histamine H2 Receptor (human) | >1,000 | [7] |
| Histamine H4 Receptor (human) | >1,000 | [7] |
| Dopamine D2 Receptor (human) | >1,000 | |
| Serotonin 5-HT2A Receptor (human) | >1,000 | |
| Adrenergic α1 Receptor (human) | >1,000 | |
| Adrenergic α2A Receptor (human) | >1,000 | |
| Adrenergic α2C Receptor (human) | >1,000 | |
| Muscarinic M1-M5 Receptors (human) | >1,000 | |
| Sigma-1 Receptor | Appreciable affinity | |
| TRPV1 | Antagonist activity reported | [9][10] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathway of the H3 receptor and key off-target receptors that may be inadvertently modulated by a non-selective H3R antagonist.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol describes a competitive binding assay to determine the affinity (Ki) of an H3R antagonist for a potential off-target GPCR.
Materials:
-
Cell membranes expressing the target off-target receptor.
-
Radioligand specific for the off-target receptor (e.g., [³H]-Spiperone for D2R).
-
Your H3R antagonist (unlabeled competitor).
-
Known selective antagonist for the off-target receptor (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final concentration of 5-20 µg protein per well.[11] Prepare serial dilutions of your H3R antagonist.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd), and 150 µL membrane suspension.
-
Competitor (Your H3R Antagonist): 50 µL of your H3R antagonist dilution, 50 µL radioligand, and 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration (e.g., 10 µM) of the known selective antagonist, 50 µL radioligand, and 150 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[11]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of your H3R antagonist.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 2: Functional cAMP Assay for Gi-Coupled Off-Targets
This protocol is designed to determine if the binding of an H3R antagonist to a Gi-coupled off-target receptor (like the D2 dopamine receptor) results in functional antagonism.
Materials:
-
Cells expressing the Gi-coupled off-target receptor (e.g., CHO-K1 or HEK293 cells).
-
Your H3R antagonist.
-
A known agonist for the off-target receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).[12]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluency.
-
Pre-treatment:
-
Wash the cells with assay buffer.
-
Add your H3R antagonist at various concentrations to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add the known agonist for the off-target receptor at a concentration that gives a submaximal response (e.g., EC80).
-
Simultaneously or immediately after, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The agonist for the Gi-coupled receptor will inhibit this stimulation.[13]
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of your H3R antagonist.
-
An increase in the cAMP signal in the presence of your compound indicates that it is antagonizing the inhibitory effect of the known agonist on forskolin-stimulated cAMP production.
-
Calculate the IC50 value for your H3R antagonist at the off-target receptor.
-
Troubleshooting Guide
Issue: High non-specific binding (NSB) in my radioligand binding assay.
-
Possible Cause 1: The radioligand is "sticky" and binding to the filter plate or tube walls.
-
Solution: Pre-soak the filter plates in a blocking agent like 0.3-0.5% polyethyleneimine (PEI). Ensure your wash buffer is ice-cold and that washes are performed rapidly to minimize dissociation of specifically bound ligand while removing non-specifically bound ligand.
-
-
Possible Cause 2: The concentration of the "cold" ligand used to define NSB is insufficient to displace all specific binding.
-
Solution: Ensure you are using a concentration of the unlabeled selective antagonist that is at least 100-fold higher than its Ki.
-
-
Possible Cause 3: The membrane protein concentration is too high, leading to an increase in non-receptor binding sites.
-
Solution: Reduce the amount of membrane protein per well. Titrate the protein concentration to find the optimal balance between a good signal window and low NSB.[14]
-
Issue: Low or no signal in my functional cAMP assay.
-
Possible Cause 1: The cells are not expressing the target receptor at a sufficient level, or the receptor is not properly coupled to the signaling pathway.
-
Solution: Verify receptor expression using a complementary technique like Western blot, ELISA, or a radioligand binding assay. Ensure you are using a cell line known to be suitable for Gi-coupled receptor assays.
-
-
Possible Cause 2: The concentration of forskolin used to stimulate adenylyl cyclase is either too high or too low.
-
Solution: Perform a forskolin dose-response curve to determine the optimal concentration that provides a robust and reproducible signal window for measuring inhibition.
-
-
Possible Cause 3: The agonist for the off-target receptor is not potent or is used at a suboptimal concentration.
-
Solution: Confirm the activity of your agonist by running a full dose-response curve. For antagonist assays, use the agonist at a concentration around its EC80 to ensure a sufficient window for detecting inhibition.[13]
-
Issue: My H3R antagonist shows agonist activity at a suspected Gi-coupled off-target.
-
Possible Cause: Your compound may be a biased agonist at the off-target receptor, or it could be an inverse agonist at a constitutively active receptor.
-
Solution: To investigate this, perform the cAMP assay in the absence of the known agonist and forskolin. A decrease in basal cAMP levels would suggest inverse agonism. To test for biased agonism, you would need to measure activity in a different signaling pathway for that receptor (e.g., β-arrestin recruitment).
-
By using these guides, protocols, and data, researchers can better design their experiments, troubleshoot unexpected results, and confidently mitigate the potential off-target effects of H3R antagonists.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ABT-239 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing H3R Antagonist 2 for Cognitive Improvement
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for utilizing H3R antagonist 2 in cognitive improvement studies.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action for this compound in promoting cognitive enhancement?
A1: this compound functions by blocking the histamine H3 receptor (H3R), which acts as both a presynaptic autoreceptor on histamine-releasing neurons and a heteroreceptor on other non-histaminergic neurons.[1] As a G-protein coupled receptor (GPCR) linked to Gi/o proteins, H3R activation normally inhibits the synthesis and release of histamine and other neurotransmitters.[2] By antagonizing this receptor, this compound disinhibits these neurons, leading to an increased release of histamine, acetylcholine (ACh), dopamine (DA), and norepinephrine (NE) in key brain regions associated with cognition, such as the prefrontal cortex and hippocampus.[3][4][5] This surge in pro-cognitive neurotransmitters is the primary mechanism for its therapeutic effects.[3]
Q2: What cognitive domains are most likely to be improved by this compound?
A2: Preclinical studies on various H3R antagonists have demonstrated improvements across multiple cognitive domains. These include attention, learning, and memory (both short-term and long-term).[6][7] Specific paradigms where efficacy has been shown include social recognition, spatial memory, and working memory.[8][9] Therefore, this compound is expected to be beneficial in disorders characterized by deficits in these areas, such as Alzheimer's disease (AD), attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[2][3]
Dosage and Administration
Q3: How should I determine the optimal starting dose for this compound in my animal model?
A3: Determining the optimal dose requires a dose-response study. A good starting point is to review the effective dose ranges of other H3R antagonists in similar preclinical models. Based on published data, effective oral (p.o.) or intraperitoneal (i.p.) doses for cognitive enhancement in rodents can range from 0.03 mg/kg to 10 mg/kg.[10][11] It is advisable to begin with a low dose (e.g., 0.1 - 0.5 mg/kg) and escalate until a therapeutic effect is observed or adverse effects emerge.
Q4: I am observing a U-shaped dose-response curve. Is this expected?
A4: Yes, a U-shaped or biphasic dose-response curve is not uncommon for compounds acting on the central nervous system, including H3R antagonists. While lower doses may produce pro-cognitive effects, higher doses might lead to a plateau or even a reversal of these benefits.[11] This can be due to receptor over-occupancy, recruitment of counter-regulatory mechanisms, or off-target effects. It is critical to test a wide range of doses to fully characterize the pharmacological profile of this compound.
Q5: What are the potential adverse effects at higher doses?
A5: High doses of H3R antagonists can lead to adverse effects. The most commonly reported issues in preclinical and clinical studies include insomnia or wakefulness-related events, anxiety, headaches, and, at very high doses, seizure-like activity.[5][12][13] If you observe hyperactivity, hypothermia, or seizures in your animals, the dose is likely too high and should be reduced.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No cognitive improvement observed. | 1. Sub-efficacious Dose: The administered dose is too low to achieve sufficient receptor occupancy.[11] 2. Timing of Administration: The drug was not administered within its optimal therapeutic window before the cognitive task. 3. Incorrect Cognitive Assay: The chosen behavioral test may not be sensitive to the specific cognitive domain enhanced by the antagonist.[8] 4. Metabolic Instability: The compound may be rapidly metabolized, resulting in low brain exposure. | 1. Conduct a dose-escalation study. Increase the dose systematically (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). 2. Perform a time-course study, varying the time between drug administration and testing (e.g., 30, 60, 120 minutes). 3. Use a battery of tests assessing different cognitive functions (e.g., Novel Object Recognition for recognition memory, Morris Water Maze for spatial memory).[9][14] 4. Perform pharmacokinetic analysis to measure plasma and brain concentrations of this compound. Assess in vitro metabolic stability.[15] |
| Inconsistent or contradictory results between experiments. | 1. Animal Variability: Age, sex, strain, or stress levels of the animals can influence outcomes.[10] 2. Environmental Factors: Differences in lighting, noise, or handling can affect behavioral performance. 3. Differential Effects on Memory Phases: Some H3R antagonists may affect short-term memory (STM) but not long-term memory (LTM), or vice-versa.[8] | 1. Standardize all animal characteristics and acclimate them properly to the facility and testing rooms. Use only male mice to avoid variability from the estrogen cycle.[10] 2. Ensure consistent experimental conditions for all cohorts. 3. Design experiments to specifically test different memory phases (e.g., testing at 1 hour for STM vs. 24 hours for LTM). |
| Animals show signs of hyperactivity or distress. | 1. Supratherapeutic Dose: The dose is too high, leading to excessive stimulation of histaminergic and other neurotransmitter systems.[12] 2. Off-Target Effects: The compound may be interacting with other receptors. | 1. Reduce the dose to the previously identified lowest efficacious dose. 2. Conduct a receptor screening panel to assess the selectivity of this compound. |
Quantitative Data Summary
The following table summarizes effective doses of various well-characterized H3R antagonists in rodent models of cognition. This data can be used to guide dose selection for this compound.
| H3R Antagonist | Animal Model | Cognitive Test | Effective Dose Range (Route) | Reference |
| Enerisant | Rat | Social/Novel Object Recognition | 0.03 - 0.3 mg/kg (p.o.) | [11] |
| GSK189254 | Rat | Passive Avoidance, Water Maze | 1 - 3 mg/kg (p.o.) | [16] |
| Ciproxifan | Rat | Passive Avoidance, Object Recognition | 3 mg/kg (i.p.) | [14] |
| E169 | Mouse | Novel Object Recognition | 2.5 - 10 mg/kg (i.p.) | [10] |
| ABT-239 | Mouse | CREB Phosphorylation Assay | Cognitive enhancing doses | [17] |
| Compound 13 | Rat | Spatial Working Memory (Scopolamine-induced deficit) | 1 - 3 mg/kg | [18] |
Experimental Protocols & Visualizations
H3R Antagonist Signaling Pathway
Blocking the H3 receptor prevents the inhibition of adenylyl cyclase, leading to increased cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor, promoting the expression of genes like BDNF involved in synaptic plasticity and cognitive function.[19] Simultaneously, disinhibition of the presynaptic terminal boosts the release of pro-cognitive neurotransmitters.
Caption: Signaling pathway of this compound leading to cognitive enhancement.
Experimental Workflow: Preclinical Cognitive Assessment
This diagram outlines a typical workflow for assessing the efficacy of this compound in a rodent model.
Caption: Standard experimental workflow for preclinical cognitive testing.
Protocol: Novel Object Recognition Test (NORT)
This test assesses recognition memory in rodents. It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Phase 1: Habituation (Days 1-2)
-
Handle each mouse for 5 minutes per day to reduce stress.
-
Place each mouse individually into the empty testing arena (e.g., a 40x40x40 cm open box) for 10 minutes to allow for free exploration. Repeat for 2 days.
Phase 2: Training/Sample Phase (Day 3)
-
Administer this compound or vehicle control at the predetermined dose and time before the trial.
-
Place two identical objects (A1 and A2) in the back left and right corners of the arena.
-
Place the mouse in the arena, facing the wall away from the objects, and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Return the mouse to its home cage.
Phase 3: Testing/Choice Phase (Day 3 or 4)
-
This phase is conducted after a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Re-administer the same treatment if studying acute effects on retrieval.
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
Data Analysis
-
Calculate the total exploration time (T_familiar + T_novel). Exclude animals with very low exploration times (e.g., < 20 seconds) as they may not have sampled both objects.
-
Calculate the Discrimination Index (DI): DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates the mouse remembers the familiar object and prefers the novel one. Compare the DI between the vehicle and this compound groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significantly higher DI in the treated group suggests cognitive enhancement.[10]
Troubleshooting Logic Flow
This flowchart provides a decision-making framework for addressing common experimental problems.
Caption: A logical flowchart for troubleshooting common experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 10. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 14. Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 18. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 19. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating hERG Liability of H3R Antagonist 2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of reducing the hERG liability of the histamine H3 receptor (H3R) antagonist, designated as compound 2.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of hERG liability in H3R antagonists like compound 2?
A1: The hERG liability of many H3R antagonists often stems from the presence of a basic amine, which is a common pharmacophoric feature for H3R affinity, and high lipophilicity. These features can lead to interactions with the hERG potassium channel, potentially causing cardiac arrhythmias.[1][2]
Q2: What are the initial, most common strategies to reduce hERG liability while maintaining H3R potency?
A2: The two most common and effective initial strategies are:
-
Reducing Lipophilicity (logP): Decreasing the overall grease-like character of the molecule can lower its partitioning into the cell membrane where the hERG channel resides. This can be achieved by introducing polar groups or replacing lipophilic moieties with more polar ones.[1][3]
-
Reducing Basicity (pKa): Lowering the pKa of the basic nitrogen atom in the molecule reduces its ionization at physiological pH, which can weaken its interaction with the hERG channel. This is often accomplished by introducing electron-withdrawing groups near the basic center.[1][3]
Q3: Can I introduce any polar group to reduce lipophilicity?
A3: While introducing polar groups is a valid strategy, the position and nature of the group are critical. The goal is to reduce lipophilicity without disrupting the key interactions required for H3R binding. Introducing small, polar moieties like hydroxyl (-OH) or amide (-CONH2) groups at positions that are not critical for H3R pharmacophore interactions is a good starting point. Computational modeling can help identify suitable locations for such modifications.
Q4: My attempts to reduce basicity have significantly decreased H3R affinity. What are some alternative approaches?
A4: If reducing basicity compromises H3R potency, consider these alternatives:
-
Conformational Constraint: Rigidifying the molecule by introducing rings or bulky groups can lock it into a conformation that is favorable for H3R binding but unfavorable for fitting into the hERG channel pore.[4][5]
-
Introduction of an Acidic Group: Adding an acidic moiety to a basic compound can form a zwitterion. This can reduce the molecule's effective lipophilicity and interaction with the hERG channel. However, this may also impact cell permeability.[1][3]
-
Fine-tuning Lipophilicity Distribution: Instead of just lowering the overall logP, altering the spatial distribution of lipophilic and polar regions can disrupt the key interactions with the hERG channel.
Q5: How much of a safety margin between hERG IC50 and H3R potency should I aim for?
A5: A larger safety margin is always desirable. A common goal in early drug discovery is to achieve at least a 100-fold selectivity window between the desired on-target potency and the off-target hERG inhibition.[1] However, the acceptable margin can depend on the therapeutic indication and the intended clinical dose.
Troubleshooting Guides
Problem 1: High hERG liability (IC50 < 1 µM) with good H3R potency.
| Possible Cause | Troubleshooting Steps |
| High Lipophilicity | 1. Introduce Polar Groups: Systematically add small polar groups (e.g., -OH, -CONH2) to peripheral regions of the molecule that are not essential for H3R binding. 2. Replace Lipophilic Moieties: Substitute lipophilic aromatic rings or alkyl chains with more polar bioisosteres (e.g., replace a phenyl ring with a pyridine or a pyrimidine ring).[1][3] |
| High Basicity | 1. Introduce Electron-Withdrawing Groups: Place fluorine or other electron-withdrawing groups on the carbon atom adjacent to the basic nitrogen to lower its pKa. 2. Replace Basic Moiety: If tolerated for H3R affinity, consider replacing a piperidine ring with a less basic piperazine or morpholine ring.[1][3] |
| Unfavorable Conformation | 1. Introduce Rigid Elements: Incorporate ring structures or bulky groups to restrict the molecule's flexibility and prevent it from adopting a conformation that fits into the hERG channel.[5] |
Problem 2: Inconsistent hERG data from in-vitro assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Check Solubility: Ensure the compound is fully dissolved in the assay buffer at the tested concentrations. 2. Add Surfactant: In automated patch-clamp experiments, the addition of a surfactant to the extracellular medium can improve the sensitivity of the assay for poorly soluble compounds.[6] |
| Assay Variability | 1. Use Multiple Assays: Corroborate findings from a primary screen (e.g., a binding assay) with a functional assay like automated or manual patch-clamp electrophysiology. 2. Strict Quality Control: Ensure consistent cell passage number, temperature, and voltage protocols. |
| Compound Purity | 1. Verify Purity: Ensure the tested compound batch is of high purity, as impurities could contribute to hERG inhibition. |
Data Presentation
The following table provides an illustrative summary of how structural modifications to a hypothetical H3R antagonist based on a piperidine scaffold can impact hERG inhibition and H3R affinity. Please note that this data is representative and compiled from general principles and related compound series, not from a specific study on "H3R antagonist 2."
| Compound | Modification | hERG IC50 (µM) | H3R Ki (nM) | Selectivity Index (hERG IC50 / H3R Ki) |
| Lead (Compound 2 Analogue) | - | 0.5 | 10 | 50 |
| Analogue A | Introduction of a hydroxyl group on the piperidine ring | 5.2 | 15 | 347 |
| Analogue B | Replacement of a phenyl ring with a pyridine ring | 8.9 | 25 | 356 |
| Analogue C | Introduction of a fluorine atom adjacent to the piperidine nitrogen | 3.1 | 12 | 258 |
| Analogue D | Replacement of the piperidine with a morpholine ring | > 30 | 50 | > 600 |
Experimental Protocols
Automated Patch-Clamp Protocol for hERG Assay
This protocol provides a general workflow for assessing the hERG liability of H3R antagonists using an automated patch-clamp system.
1. Cell Preparation:
-
Use a stable cell line expressing the hERG channel, such as CHO-hERG or HEK293-hERG cells.
-
Culture the cells according to standard protocols.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension.
2. Instrument Setup:
-
Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
The intracellular solution typically contains a high concentration of potassium ions to mimic the intracellular environment.
-
The extracellular solution is a buffered saline solution.
3. Compound Preparation:
-
Prepare stock solutions of the test compounds (e.g., this compound and its analogues) in a suitable solvent like DMSO.
-
On the day of the experiment, prepare serial dilutions of the compounds in the extracellular solution to the final desired concentrations.
4. Data Acquisition:
-
Load the cell suspension and compound plates onto the automated patch-clamp system.
-
The system will automatically perform the following steps for each cell:
-
Cell trapping and sealing to form a gigaohm seal.
-
Establishment of the whole-cell configuration.
-
Application of a voltage-clamp protocol to elicit hERG currents. A typical voltage protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
Application of the test compound at increasing concentrations.
-
Recording of the hERG current at each concentration.
-
5. Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage inhibition of the hERG current relative to the control (vehicle) response.
-
Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
6. Quality Control:
-
Include a positive control (a known hERG inhibitor like E-4031) and a negative control (vehicle) in each experiment.
-
Monitor cell health and seal resistance throughout the experiment. Only data from healthy cells with stable seals should be included in the analysis.[7]
Visualizations
Signaling Pathway of the Histamine H3 Receptor
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
Workflow for hERG Liability Assessment
Caption: Iterative workflow for assessing and mitigating hERG liability.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
Validation & Comparative
A Preclinical Showdown: Unpacking the Efficacy of H3R Antagonists in Narcolepsy Models
A Comparative Analysis of Pitolisant and a Second-Generation H3R Antagonist in Preclinical Models of Narcolepsy
In the quest for effective treatments for narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, histamine H3 receptor (H3R) antagonists have emerged as a promising therapeutic class. This guide provides a detailed comparison of the preclinical efficacy of two H3R antagonists: pitolisant (Wakix®), the first-in-class approved medication for narcolepsy, and GSK189254, a representative second-generation H3R antagonist. This analysis is based on available data from studies in orexin knockout (KO) mice, a well-established animal model that mimics the primary pathology of human narcolepsy type 1.
It is important to note that "H3R antagonist 2" is a placeholder term, as no specific compound with this name is prominently featured in the scientific literature. Therefore, for the purpose of this comparison, GSK189254 has been selected as a representative of a distinct H3R antagonist to facilitate a data-driven discussion. The data presented for each compound are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Mechanism of Action: A Shared Pathway to Wakefulness
Both pitolisant and GSK189254 act as inverse agonists/antagonists at the H3 receptor.[1][2] The H3 receptor functions as a presynaptic autoreceptor on histamine neurons and as a heteroreceptor on other non-histaminergic neurons in the brain.[3][4] By blocking the inhibitory action of these receptors, H3R antagonists increase the synthesis and release of histamine, a key neurotransmitter in promoting wakefulness.[3][4] Furthermore, they can also enhance the release of other wake-promoting neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[2][5] This dual action contributes to their therapeutic effects in narcolepsy.
Figure 1: Simplified signaling pathway of H3R antagonists.
Efficacy in Orexin Knockout Mice: A Tabular Comparison
The orexin knockout mouse model is characterized by fragmented sleep-wake cycles and the occurrence of direct transitions from wakefulness to REM sleep (DREMs), which are considered an animal correlate of human cataplexy.[6][7] The following tables summarize the key efficacy data for GSK189254 and pitolisant in this model.
Table 1: Efficacy of GSK189254 in Orexin Knockout (Ox-/-) Mice
| Efficacy Endpoint | Treatment Group | Dose (mg/kg, p.o.) | Acute Dosing Effect | Repeat Dosing (8 days) Effect | Reference |
| Wakefulness | GSK189254 | 3 and 10 | Increased wakefulness, similar to modafinil (64 mg/kg) | Effect on wakefulness was significantly reduced | [8] |
| Narcoleptic Episodes (DREMs) | GSK189254 | 3 and 10 | Reduced the number and duration of DREMs | Anti-narcoleptic effect was significantly increased | [6][8] |
Table 2: Efficacy of Pitolisant in Orexin Knockout (Ox-/-) Mice
| Efficacy Endpoint | Treatment Group | Dose (mg/kg, p.o.) | Effect | Reference |
| Wakefulness | Pitolisant | Not Specified | Increased wakefulness at the expense of slow-wave and REM sleep | [5] |
| Narcoleptic Episodes (DREMs) | Pitolisant | Not Specified | Substantially decreased both the number and duration of DREM episodes | [5] |
Experimental Protocols
To ensure a thorough understanding of the presented data, the following sections detail the methodologies employed in the key preclinical studies.
Study of GSK189254 in Orexin Knockout Mice
-
Animal Model: Male orexin knockout (Ox-/-) mice and their wild-type (Ox+/+) littermates were used. The mice were generated by backcrossing heterozygous mice.[6]
-
Surgical Implantation: Mice were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states.[6]
-
Drug Administration: GSK189254 was administered orally (p.o.) at doses of 3 and 10 mg/kg. For the repeat-dosing study, GSK189254 (10 mg/kg) was administered twice daily for 8 days.[8]
-
Data Acquisition and Analysis: Continuous EEG and EMG recordings were performed to score wakefulness, non-REM sleep, REM sleep, and DREMs. The number and duration of each state and of DREMs were quantified and compared between treatment groups.[6]
Study of Pitolisant in Orexin Knockout Mice
-
Animal Model: Orexin knockout (orexin-/-) mice were used as a model of narcolepsy.[5]
-
Experimental Procedure: While specific details on surgical implantation and data acquisition are not extensively provided in the available summary, it is stated that the activity of histaminergic and noradrenergic neurons was assessed, and sleep-wake states (wakefulness, slow-wave sleep, REM sleep) and DREM episodes were monitored.[5]
-
Drug Administration: The route of administration for pitolisant was likely oral, consistent with other preclinical studies, although the specific dose used in the cited summary is not mentioned.[5]
Figure 2: General experimental workflow for preclinical evaluation.
Concluding Remarks
The available preclinical data suggests that both pitolisant and GSK189254 are effective in mitigating key symptoms of narcolepsy in the orexin knockout mouse model. Both compounds demonstrated the ability to increase wakefulness and reduce cataplexy-like events (DREMs).
A noteworthy finding from the study on GSK189254 is the differential effect observed with repeat dosing, where the wake-promoting effect showed some tolerance, while the anti-cataplectic effect was enhanced.[8] This suggests a potential for distinct underlying mechanisms or receptor adaptations with chronic treatment.
While a direct head-to-head comparison is not available, the preclinical evidence for both compounds supports the therapeutic potential of H3R antagonism in narcolepsy. Further research, including direct comparative studies with standardized methodologies, would be invaluable for elucidating the nuanced differences in the efficacy and pharmacological profiles of various H3R antagonists and for guiding the development of next-generation therapies for this challenging disorder.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wakixhcp.com [wakixhcp.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep-wake cycle and narcoleptic episodes in Ox-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H3R Antagonist Selectivity Over the H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor (H3R) has emerged as a significant drug target for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). As an autoreceptor and heteroreceptor, it modulates the release of histamine and other key neurotransmitters. However, the structural similarity between the H3R and the histamine H4 receptor (H4R), which is primarily involved in immune responses, presents a challenge in developing selective H3R antagonists. Off-target activity at the H4R can lead to undesired immunomodulatory effects. This guide provides a comparative analysis of the selectivity of various H3R antagonists, supported by experimental data and detailed protocols.
Quantitative Comparison of H3R Antagonist Selectivity
The selectivity of a compound for the H3 receptor over the H4 receptor is a critical parameter in its development as a therapeutic agent. This is typically quantified by comparing the binding affinities (Ki) or functional potencies (IC50 or EC50) of the antagonist at both receptors. A higher H4R/H3R Ki ratio indicates greater selectivity for the H3 receptor. The following table summarizes the binding affinities of several well-characterized H3R antagonists for both human H3 and H4 receptors.
| Compound | hH3R Ki (nM) | hH4R Ki (nM) | Selectivity (H4R/H3R) | Reference |
| Ciproxifan | 0.5 - 1.9 | ~200 | ~105 - 400 | [1][2] |
| Clobenpropit | ~1 | 13 | ~13 | [3] |
| Thioperamide | ~2 | ~2 | 1 | [2] |
| Pitolisant | 0.16 | No appreciable binding | >1000 | [4] |
| ABT-239 | ~1 | >1000 | >1000 | [5] |
| ABT-288 | 1.9 | >5000-fold selectivity | >5000 | [6] |
Key Observations:
-
Pitolisant and ABT-239/288 exhibit exceptional selectivity for the H3R, with minimal to no affinity for the H4R at therapeutic concentrations. This high selectivity is a desirable characteristic for minimizing off-target effects.[4][5][6]
-
Ciproxifan demonstrates good selectivity for the H3R over the H4R.[1][2]
-
Clobenpropit shows moderate selectivity, binding to the H4R with only a 13-fold lower affinity than to the H3R.[3]
-
Thioperamide is a non-selective antagonist, displaying similar potency at both H3 and H4 receptors.[2]
Signaling Pathways of H3 and H4 Receptors
Both H3 and H4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which these receptors exert their physiological effects.
Caption: H3R and H4R G-protein signaling pathways.
Experimental Protocols
The determination of antagonist selectivity relies on robust and reproducible experimental assays. Radioligand binding assays and functional assays are the primary methods employed.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the Ki of an H3R antagonist at both H3 and H4 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human H3R or H4R (e.g., HEK293 or CHO cells).
-
Radioligand for H3R: [¹²⁵I]Iodoproxyfan or [³H]-Nα-methylhistamine.
-
Radioligand for H4R: [³H]histamine.
-
Test H3R antagonist at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Cell harvester.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, the test antagonist at various concentrations (typically in triplicate), and the cell membranes expressing either H3R or H4R.
-
Radioligand Addition: Add the respective radioligand ([¹²⁵I]Iodoproxyfan for H3R or [³H]histamine for H4R) to each well at a concentration close to its Kd value.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled ligand) from the total binding (wells with only radioligand).
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand binding assay workflow.
Functional Assay (cAMP Accumulation Assay)
Functional assays measure the effect of a compound on the signaling pathway of the receptor. For H3R and H4R, which are Gi/o-coupled, a common functional assay is to measure the inhibition of forskolin-stimulated cAMP accumulation.
Objective: To determine the functional potency (IC50) of an H3R antagonist at both H3 and H4 receptors.
Materials:
-
Whole cells stably expressing either human H3R or H4R.
-
Forskolin (an adenylyl cyclase activator).
-
Test H3R antagonist at various concentrations.
-
Histamine (as the agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the H3R- or H4R-expressing cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the medium and pre-incubate the cells with various concentrations of the test H3R antagonist for a specific time (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of histamine (agonist) along with forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
The antagonist will reverse the histamine-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Fit the data to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the maximal response.
-
Conclusion
The selectivity of H3R antagonists over the H4R is a crucial determinant of their therapeutic potential and safety profile. Compounds like pitolisant and ABT-288, with their high selectivity, represent a significant advancement in the development of H3R-targeted therapies. The experimental protocols outlined in this guide provide a framework for the accurate assessment of antagonist selectivity, enabling researchers to identify and characterize promising drug candidates. A thorough understanding of the distinct signaling pathways of H3R and H4R, coupled with rigorous in vitro evaluation, is essential for the successful development of novel and selective H3R antagonists.
References
- 1. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of H3R Antagonists in Alzheimer's Disease Models: A Guide for Researchers
For researchers and drug development professionals, the histamine H3 receptor (H3R) has emerged as a compelling, albeit challenging, target for the symptomatic treatment of cognitive deficits in Alzheimer's disease (AD). H3R antagonists are thought to enhance cognitive function by increasing the release of several key neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine.[1][2] This guide provides a comparative overview of the preclinical and clinical findings for three prominent H3R antagonists: GSK189254, GSK239512, and ABT-288, in various AD models.
Performance Comparison of H3R Antagonists
The following tables summarize the available quantitative data on the efficacy of GSK189254, GSK239512, and ABT-288 in preclinical and clinical studies relevant to Alzheimer's disease. Direct head-to-head comparative studies are limited; therefore, data is presented from individual studies.
Preclinical Efficacy in Rodent Models of Cognitive Impairment
| H3R Antagonist | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg, p.o.) | Key Findings |
| GSK189254 | Rat | Passive Avoidance | 1 - 3 | Significantly improved performance. |
| Rat | Morris Water Maze | 1 - 3 | Significantly improved performance. | |
| Rat | Novel Object Recognition | 0.3 - 1 | Significantly improved performance. | |
| ABT-288 | Rat Pups | Inhibitory Avoidance | 0.001 - 0.03 | Improved acquisition.[3] |
| Adult Rats | Social Recognition | 0.03 - 0.1 | Improved memory.[3] | |
| Adult Rats | Morris Water Maze | 0.1 - 1.0 | Improved spatial learning and reference memory.[3] | |
| GSK239512 | N/A | N/A | N/A | Limited preclinical data available in AD models. |
Clinical Trial Outcomes in Alzheimer's Disease Patients
| H3R Antagonist | Study Phase | Primary Endpoint | Dosage | Outcome |
| GSK239512 | Phase II | ADAS-Cog | Titrated up to 80 µg | Did not improve performance on the ADAS-cog scale, though some improvement in episodic memory was noted.[4] |
| ABT-288 | Phase II | ADAS-Cog | 1 mg and 3 mg | Did not demonstrate efficacy; study was prematurely terminated due to futility.[5] |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the cognitive-enhancing effects of these H3R antagonists are provided below.
Passive Avoidance Test
The passive avoidance test assesses fear-motivated long-term memory.[6]
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[7]
Procedure:
-
Habituation (Day 1-2): Each rat is placed in the apparatus for 15 minutes to acclimate.[7]
-
Acquisition (Training) Trial (Day 3):
-
The rat is placed in the lit compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Once the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 1 mA for 1 second) is delivered.[7]
-
The latency to enter the dark compartment is recorded as the initial latency.
-
-
Retention Trial (24 hours later):
-
The rat is again placed in the lit compartment.
-
The time it takes for the rat to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.[7]
-
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[4][8]
Apparatus: A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface. Visual cues are placed around the room.[9]
Procedure:
-
Acquisition Phase (e.g., 4-6 days):
-
Mice or rats are trained to find the hidden platform from different starting locations in the pool.
-
Each trial lasts until the animal finds the platform or for a maximum duration (e.g., 60 seconds).[9]
-
If the animal fails to find the platform, it is guided to it.
-
The latency to find the platform and the path length are recorded.
-
-
Probe Trial (e.g., Day 7):
-
The platform is removed from the pool.
-
The animal is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.[10][11]
Apparatus: An open-field arena.[11]
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day(s) preceding the test.[11][12]
-
Familiarization/Training Phase (T1):
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore the objects for a specific duration (e.g., 10 minutes).[11]
-
-
Test Phase (T2) (after a retention interval, e.g., 1 hour or 24 hours):
-
One of the familiar objects is replaced with a novel object.[11]
-
The animal is returned to the arena, and the time spent exploring each object is recorded.
-
A preference for exploring the novel object indicates recognition memory of the familiar object. The results are often expressed as a discrimination index.[11]
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of H3R Antagonists in Alzheimer's Disease
Histamine H3 receptor antagonists are believed to exert their pro-cognitive effects through a multi-faceted mechanism. As presynaptic autoreceptors, H3Rs inhibit the release of histamine. By blocking these receptors, H3R antagonists increase the levels of histamine and other neurotransmitters such as acetylcholine and dopamine in the synaptic cleft.[13] This enhanced neurotransmitter release is thought to activate downstream signaling pathways that are crucial for synaptic plasticity and cognitive function, such as the cAMP response element-binding protein (CREB) pathway.[14] Furthermore, some preclinical evidence suggests that H3R antagonists may also modulate the activity of glycogen synthase kinase-3 beta (GSK-3β), a key enzyme implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[1][13]
Caption: Proposed mechanism of H3R antagonists.
Experimental Workflow for Preclinical Evaluation of H3R Antagonists
The preclinical assessment of a potential H3R antagonist for Alzheimer's disease typically follows a structured workflow. This begins with in vitro characterization of the compound's binding affinity and functional activity at the H3 receptor. Promising candidates then move into in vivo studies in rodent models of cognitive impairment or transgenic models of Alzheimer's disease. These studies evaluate the compound's ability to improve cognitive performance in behavioral assays and may also assess its effects on AD-related neuropathology, such as amyloid-beta and tau levels.
Caption: Preclinical evaluation workflow.
References
- 1. Pathophysiology of Alzheimer’s Disease: Focus on H3 Receptor Modulators and Their Implications [mdpi.com]
- 2. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized study of H3 antagonist ABT-288 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. Single trial passive avoidance test [bio-protocol.org]
- 8. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 9. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of H3R Antagonist GSK189254: A Profile of High Selectivity Against Amine Receptors
For researchers and professionals in drug development, the quest for highly selective receptor antagonists is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a detailed comparison of the cross-reactivity profile of GSK189254, a potent Histamine H3 Receptor (H3R) antagonist, against a panel of other key amine receptors. The data presented herein, derived from authoritative preclinical studies, underscores the exceptional selectivity of GSK189254, making it a valuable tool for neuroscience research and a promising scaffold for the development of centrally-acting therapeutics.
High Selectivity of GSK189254 for the Human Histamine H3 Receptor
GSK189254 demonstrates exceptionally high affinity for the human Histamine H3 receptor, with a pKi value of 9.8. In comprehensive radioligand binding assays, this potent antagonist was screened against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters. The results reveal a remarkable selectivity profile, with negligible affinity for other amine receptors at concentrations up to 10 µM. This indicates a selectivity of over 10,000-fold for the human H3 receptor.[1][2]
The following table summarizes the binding affinities of GSK189254 for a selection of relevant human amine receptors, highlighting its pronounced selectivity.
| Receptor Subtype | Ligand | pKi or (% Inhibition @ 10µM) |
| Histamine H3 | [3H]GSK189254 | 9.8 |
| Histamine H1 | [3H]pyrilamine | <50% inhibition @ 10µM |
| Histamine H2 | [3H]tiotidine | <50% inhibition @ 10µM |
| Histamine H4 | [3H]histamine | <50% inhibition @ 10µM |
| Adrenergic α1A | [3H]prazosin | <50% inhibition @ 10µM |
| Adrenergic α2A | [3H]rauwolscine | <50% inhibition @ 10µM |
| Adrenergic β1 | [3H]CGP 12177 | <50% inhibition @ 10µM |
| Adrenergic β2 | [3H]dihydroalprenolol | <50% inhibition @ 10µM |
| Dopamine D1 | [3H]SCH 23390 | <50% inhibition @ 10µM |
| Dopamine D2 | [3H]spiperone | <50% inhibition @ 10µM |
| Dopamine D3 | [3H]spiperone | <50% inhibition @ 10µM |
| Dopamine D4 | [3H]spiperone | <50% inhibition @ 10µM |
| Dopamine D5 | [3H]SCH 23390 | <50% inhibition @ 10µM |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | <50% inhibition @ 10µM |
| Serotonin 5-HT1B | [3H]GR 125743 | <50% inhibition @ 10µM |
| Serotonin 5-HT1D | [3H]GR 125743 | <50% inhibition @ 10µM |
| Serotonin 5-HT2A | [3H]ketanserin | <50% inhibition @ 10µM |
| Serotonin 5-HT2C | [3H]mesulergine | <50% inhibition @ 10µM |
| Serotonin 5-HT3 | [3H]GR 65630 | <50% inhibition @ 10µM |
| Serotonin 5-HT4 | [3H]GR 113808 | <50% inhibition @ 10µM |
| Serotonin 5-HT5a | [3H]5-carboxamidotryptamine | <50% inhibition @ 10µM |
| Serotonin 5-HT6 | [3H]lysergic acid diethylamide | <50% inhibition @ 10µM |
| Serotonin 5-HT7 | [3H]lysergic acid diethylamide | <50% inhibition @ 10µM |
| Muscarinic M1 | [3H]pirenzepine | <50% inhibition @ 10µM |
| Muscarinic M2 | [3H]AF-DX 384 | <50% inhibition @ 10µM |
| Muscarinic M3 | [3H]4-DAMP | <50% inhibition @ 10µM |
| Muscarinic M4 | [3H]pirenzepine | <50% inhibition @ 10µM |
| Muscarinic M5 | [3H]4-DAMP | <50% inhibition @ 10µM |
Experimental Protocols
The exceptional selectivity of GSK189254 was determined through a series of robust in vitro pharmacological assays. The methodologies employed are detailed below.
Radioligand Binding Assays
The affinity of GSK189254 for the human H3 receptor and a broad panel of other receptors was determined using radioligand binding assays. These assays were performed with membrane preparations from cells recombinantly expressing the target human receptors.
General Protocol: Membrane homogenates were incubated with a specific radioligand for each receptor in a binding buffer. The reaction was initiated by the addition of the membrane preparation. To determine the affinity of GSK189254, competition binding assays were performed with increasing concentrations of the compound. Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled competing ligand. Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was then quantified by liquid scintillation counting. The IC50 values were determined by nonlinear regression analysis of the competition curves and then converted to Ki values using the Cheng-Prusoff equation. For the broad panel screening, a single high concentration of GSK189254 (10 µM) was used to determine the percent inhibition of radioligand binding.
Visualizing the Cross-Reactivity Screening Workflow
The logical workflow for assessing the cross-reactivity of a compound like GSK189254 can be visualized as a sequential process, from initial high-throughput screening to detailed affinity determination.
References
A Comparative Analysis of H3R Antagonists and Standard-of-Care Treatments for ADHD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational H3R antagonist class of compounds against the current standard-of-care medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is based on available preclinical and clinical data to inform research and development professionals.
Introduction to ADHD and Current Treatment Landscape
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning and development. The current gold standard for ADHD management in 2025 is a multimodal approach, combining pharmacological treatments with behavioral therapies and environmental support.[1] First-line pharmacological agents are broadly categorized into stimulants and non-stimulants.[2]
-
Stimulants: Methylphenidate and amphetamine-based medications are the most commonly prescribed treatments for ADHD.[3][4] Their primary mechanism of action involves blocking the reuptake of dopamine and norepinephrine in the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[5][6]
-
Non-stimulants: Atomoxetine is a selective norepinephrine reuptake inhibitor, increasing norepinephrine levels throughout the brain.[5] Other non-stimulant options include alpha-2 adrenergic agonists like guanfacine and clonidine.[4]
While generally effective, current ADHD medications can be associated with side effects, and some patients may not respond adequately to them, necessitating the exploration of novel therapeutic targets.[7]
The Rationale for H3R Antagonists in ADHD
The histamine H3 receptor (H3R) is a presynaptic autoreceptor predominantly found in the central nervous system (CNS).[7][8] Its activation inhibits the synthesis and release of histamine.[8] H3 receptors also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in cognition and wakefulness, including acetylcholine, dopamine, and norepinephrine.[7][8][9]
By antagonizing the H3 receptor, these compounds are hypothesized to increase histaminergic transmission and consequently enhance the release of other neurotransmitters implicated in ADHD pathophysiology.[7][8] This mechanism offers a novel, non-stimulant approach to potentially improve attention, cognitive function, and reduce hyperactivity.[8][9]
Comparative Efficacy: Preclinical and Clinical Findings
Preclinical Evidence
Preclinical studies in animal models of ADHD showed promising results for H3R antagonists. Several compounds, including thioperamide, ABT-239, GT-2331, and ciproxifan, demonstrated pro-attentional effects in these models.[5][9] For instance, H3R antagonists were shown to improve performance in the five-trial inhibitory avoidance task in spontaneously hypertensive rats (SHR), a common animal model for ADHD.[5][9] These encouraging preclinical findings prompted the investigation of H3R antagonists in human clinical trials for ADHD.[9]
Clinical Trials
Despite the promising preclinical data, clinical trials of several H3R antagonists in adults with ADHD have not demonstrated statistically significant efficacy.
One of the most well-documented trials involved bavisant (JNJ-31001074) , a selective H3R antagonist. In a randomized, double-blind, placebo- and active-controlled study, three different doses of bavisant were compared with placebo, atomoxetine, and osmotic-release oral system (OROS) methylphenidate in adults with ADHD.[3] The primary efficacy endpoint was the change from baseline in the total ADHD Rating Scale IV (ADHD-RS-IV) score. While there was a trend towards improvement, none of the bavisant doses showed a statistically significant difference from placebo.[3] In contrast, both atomoxetine and OROS methylphenidate demonstrated significant improvements in ADHD symptoms compared to placebo.[3]
Another H3R inverse agonist, MK-0249 , was also evaluated in a randomized, double-blind, placebo-controlled trial in adults with ADHD. The results showed that MK-0249 was not effective in treating adult ADHD, with no significant difference in the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score compared to placebo.[10] The active comparator, OROS methylphenidate, did show a significant benefit.[10]
Similarly, a phase II trial of PF-03654746 in adult ADHD patients also failed to show efficacy versus placebo.[9]
The following tables summarize the key efficacy and safety data from the bavisant clinical trial.
Efficacy Data: Bavisant vs. Standard-of-Care
| Treatment Group | Mean Change from Baseline in ADHD-RS-IV Total Score | p-value vs. Placebo |
| Placebo | -8.8 | - |
| Bavisant 1 mg/day | -9.3 | Not Statistically Significant |
| Bavisant 3 mg/day | -11.2 | Not Statistically Significant |
| Bavisant 10 mg/day | -12.2 | 0.161 |
| Atomoxetine 80 mg/day | -15.3 | <0.005 |
| OROS Methylphenidate 54 mg/day | -15.7 | <0.005 |
Data from Weisler et al., 2012.[3]
Safety and Tolerability Data: Bavisant vs. Standard-of-Care
| Treatment Group | Incidence of Treatment-Emergent Adverse Events (TEAEs) | Discontinuations due to TEAEs |
| Placebo | 58.9% | 2.7% |
| Bavisant 1 mg/day | 61.8% | 4.4% |
| Bavisant 3 mg/day | 82.4% | 7.4% |
| Bavisant 10 mg/day | 89.0% | 19.2% |
| Atomoxetine 80 mg/day | 83.8% | 10.8% |
| OROS Methylphenidate 54 mg/day | 82.4% | 8.8% |
Data from Weisler et al., 2012.[3]
The higher dosage of bavisant was less well-tolerated, with a notable increase in adverse events and discontinuations.[3]
Signaling Pathways and Mechanisms of Action
H3R Antagonist Signaling Pathway
H3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein.[9] Antagonism of this receptor blocks the inhibitory effects on histamine synthesis and release. The downstream signaling cascade is complex and can involve the modulation of several intracellular pathways.
Caption: H3R Antagonist Mechanism of Action.
Standard-of-Care Mechanism of Action
Stimulants and non-stimulants for ADHD primarily act on the dopamine and norepinephrine transporters.
References
- 1. qbtech.com [qbtech.com]
- 2. ihs.gov [ihs.gov]
- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Methylphenidate - Wikipedia [en.wikipedia.org]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of H3R Antagonist 2 and Symptomatic Treatments for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the disease-modifying potential of the novel H3R antagonist 2 against established symptomatic treatments for Alzheimer's and Parkinson's diseases. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective assessment of these therapeutic strategies.
Executive Summary
Current therapeutic approaches for neurodegenerative disorders like Alzheimer's and Parkinson's primarily focus on alleviating symptoms. Acetylcholinesterase inhibitors and NMDA receptor antagonists for Alzheimer's, and dopamine agonists for Parkinson's, offer temporary relief but do not halt the underlying disease progression. Histamine H3 receptor (H3R) antagonists, such as the investigational compound this compound, represent a novel strategy with the potential for both symptomatic improvement and disease-modifying effects. This is attributed to their unique mechanism of action, which involves modulating the release of multiple neurotransmitters and influencing key signaling pathways implicated in neurodegeneration.
Mechanism of Action: A Tale of Two Strategies
Symptomatic treatments aim to compensate for the loss of specific neurotransmitters. In Alzheimer's disease, acetylcholinesterase inhibitors (AChEIs) like donepezil prevent the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning[1]. For Parkinson's disease, dopamine agonists directly stimulate dopamine receptors, mimicking the effects of the depleted dopamine in the brain[2].
This compound , on the other hand, acts as a presynaptic heteroreceptor antagonist. By blocking the inhibitory H3 autoreceptors on histaminergic neurons and heteroreceptors on other neurons, it enhances the release of not only histamine but also other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine[3]. This broad neurochemical enhancement is hypothesized to not only improve cognitive and motor functions but also to activate downstream signaling cascades that may confer neuroprotection and synaptic plasticity.
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies in animal models of cognitive impairment and Parkinson's disease have provided valuable insights into the comparative efficacy of H3R antagonists and symptomatic treatments.
Cognitive Enhancement in Alzheimer's Disease Models
H3R antagonists have demonstrated robust pro-cognitive effects in various animal models. For instance, GSK189254, a selective H3R antagonist, significantly improved performance in the water maze and object recognition tasks in rats[4][5]. Similarly, ABT-239 has shown efficacy in improving social memory and inhibitory avoidance in rodents[6].
| Treatment Group | Animal Model | Cognitive Task | Key Findings | Reference |
| GSK189254 (1 and 3 mg/kg, p.o.) | Rat | Water Maze | Significantly improved performance. | [4][5] |
| GSK189254 (0.3 and 1 mg/kg, p.o.) | Rat | Object Recognition | Significantly improved performance. | [4][5] |
| ABT-239 (0.1-1.0 mg/kg) | Rat Pups | Inhibitory Avoidance | Improved acquisition. | [6] |
| ABT-239 (0.01-0.3 mg/kg) | Adult Rats | Social Memory | Improved social memory. | [6] |
| Donepezil | Various | Various | Generally shows improvement in cognitive tasks. | Varies by study |
Motor Function in Parkinson's Disease Models
Preclinical evidence suggests a potential role for H3R modulation in Parkinson's disease. Studies in 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for Parkinson's, have shown that H3R ligands can modulate dopamine levels and motor behavior[7]. Furthermore, in the MPTP-lesioned marmoset model, H3 receptor agonists have been shown to reduce L-dopa-induced dyskinesia, suggesting that H3R antagonists might also have a therapeutic role[8]. A dual-action compound, AG-0029, which acts as a D2/D3 agonist and H3 antagonist, has shown promise in preclinical models by engaging both target receptors in the rat brain[9].
| Treatment Group | Animal Model | Key Findings | Reference |
| H3R Agonists | MPTP-lesioned marmoset | Reduced L-dopa-induced chorea. | [8] |
| AG-0029 (D2/D3 agonist/H3 antagonist) | 6-OHDA-lesioned rats | Improved motor symptoms (contralateral rotation). | [9] |
| Levodopa/Dopamine Agonists | Various | Standard for improving motor symptoms. | Varies by study |
Clinical Trials: A Reality Check
While preclinical data for H3R antagonists have been promising, clinical trials in Alzheimer's disease have yielded mixed results.
A Phase II study of GSK239512 in patients with mild-to-moderate Alzheimer's disease showed a statistically significant improvement in episodic memory (Effect Size = 0.35; p=0.0495) compared to placebo. However, no significant differences were observed in other cognitive domains or on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)[10][11].
Another Phase II trial investigating ABT-288 in mild-to-moderate Alzheimer's was prematurely terminated due to futility. The point estimates on the ADAS-Cog scores for both doses of ABT-288 were numerically inferior to placebo, while the active control, donepezil, showed a statistically significant improvement[7].
These findings suggest that the cognitive-enhancing effects of H3R antagonists observed in preclinical models may not readily translate to broad cognitive improvements in Alzheimer's patients. Further research is needed to identify specific patient populations that may benefit from this therapeutic approach.
Disease-Modifying Potential: Beyond Symptom Management
A key differentiator for H3R antagonists is their potential to exert disease-modifying effects. This stems from their ability to influence signaling pathways crucial for neuronal survival and plasticity.
Impact on Pathological Hallmarks
Preclinical studies suggest that H3R antagonists may impact the core pathologies of neurodegenerative diseases. For instance, H3R antagonism has been shown to activate the PI3K/Akt/GSK-3β pathway, which is involved in cell survival and may reduce tau hyperphosphorylation, a hallmark of Alzheimer's disease[1]. Furthermore, some H3R antagonists have demonstrated neuroprotective effects against amyloid-β-induced toxicity in cell culture models[12].
In the context of Parkinson's disease, there is emerging evidence that H3R antagonists may have a protective role. In MPTP-induced Parkinson's disease mouse models, inhibition of H3 receptors has been shown to have neuroprotective effects and reduce the associated pathophysiology[11]. While direct evidence of H3R antagonists reducing alpha-synuclein aggregation in vivo is still developing, the modulation of neuroinflammation and oxidative stress through H3R antagonism points towards a potential disease-modifying role[13].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of the brain histamine H3 receptor by JNJ-39220675: preclinical PET studies with [¹¹C]GSK189254 in anesthetized baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnephrol.com [jnephrol.com]
- 7. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptor agonists reduce L-dopa-induced chorea, but not dystonia, in the MPTP-lesioned nonhuman primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Blockade of the brain histamine H3 receptor by JNJ-39220675: preclinical PET studies with [11C]GSK189254 in anesthetized baboon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
"in vivo efficacy of H3R antagonist 2 versus other selective H3R antagonists"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the selective histamine H3 receptor (H3R) antagonist DL77, referred to herein as "H3R antagonist 2," against other well-characterized selective H3R antagonists, including Pitolisant, Ciproxifan, and ABT-239. The information is compiled from preclinical studies and is intended to facilitate an objective evaluation of their performance based on experimental data.
The Histamine H3 Receptor Signaling Pathway and Antagonist Mechanism of Action
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively, in the central nervous system. H3R antagonists block the constitutive activity of this receptor, leading to an increased release of histamine, acetylcholine, dopamine, and norepinephrine. This neurochemical effect is believed to underlie the pro-cognitive and wake-promoting properties of these compounds.[1][2]
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data on the in vivo efficacy of this compound (DL77) and other selective H3R antagonists in various preclinical models of cognition and wakefulness.
Table 1: Pro-cognitive Effects in the Novel Object Recognition (NOR) Test
| H3R Antagonist | Animal Model | Dose (mg/kg, i.p.) | Key Results |
| This compound (DL77) | Rat (MK-801 induced amnesia) | 5 | Counteracted long-term memory deficits; did not alter short-term memory impairment.[1][3][4] |
| Pitolisant | Mouse (scopolamine-induced amnesia) | 3, 10 | Improved episodic-like memory.[1] |
| Mouse (Alzheimer's model) | 20 (15 days) | Significantly improved recognition memory.[5] | |
| Ciproxifan | Mouse (Alzheimer's model) | 3 | Reversed significant impairment in object recognition.[6][7] |
| Mouse (LPS-induced impairment) | 1, 3 | Significantly improved time spent exploring novel object and Discrimination Index.[8] | |
| ABT-239 | Rat (adult and aged) | 0.01-0.3 (adult), 0.3-1.0 (aged) | Improved social memory.[2] |
Table 2: Pro-cognitive Effects in Other Memory Models
| H3R Antagonist | Animal Model/Test | Dose (mg/kg, i.p.) | Key Results |
| This compound (DL77) | Rat / Passive Avoidance | 2.5, 5, 10 | Significantly ameliorated memory deficits.[3][4] |
| Pitolisant | Rat / Contextual Fear Memory | 10 | Enhanced consolidation of contextual fear memory.[1] |
| Ciproxifan | Rat / Social Recognition | 3 | Showed a procognitive effect on long-term memory. |
| ABT-239 | Rat / Inhibitory Avoidance | 0.1-1.0 | Improved acquisition of the task.[2] |
| Rat / Morris Water Maze (stress-induced deficit) | Not specified | Improved spatial reference memory.[9][10] |
Table 3: Effects on Neurotransmitter Release (In Vivo Microdialysis)
| H3R Antagonist | Animal Model | Brain Region | Dose (mg/kg) | Effect on Neurotransmitter Levels |
| Ciproxifan | Mouse (LPS-induced) | Brain homogenate | 1, 3 | Significantly increased acetylcholine levels.[8] |
| ABT-239 | Rat | Frontal Cortex & Hippocampus | 0.1-3.0 | Enhanced acetylcholine release.[2] |
| Rat | Frontal Cortex | 3.0 | Enhanced dopamine release.[2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation: Mice are individually placed in an empty open-field arena for 5-10 minutes to acclimate to the environment. This is typically done on the day before the test.
-
Training/Sample Phase (T1): Two identical objects are placed in the arena. The animal is allowed to explore them for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[8]
In Vivo Microdialysis for Neurotransmitter Measurement
This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The H3R antagonist is administered (e.g., via intraperitoneal injection).
-
Post-Treatment Collection: Dialysate collection continues to measure changes in neurotransmitter concentrations over time.
-
Sample Analysis: The collected dialysate is analyzed using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the levels of histamine, acetylcholine, dopamine, etc.[11][12]
Comparative Analysis and Logical Relationships
The preclinical data suggests that this compound (DL77) and other selective H3R antagonists like Pitolisant, Ciproxifan, and ABT-239 are effective in improving cognitive function in various animal models.
-
DL77 has demonstrated efficacy in reversing long-term memory deficits in the NOR test and improving memory in the passive avoidance paradigm.[3][4]
-
Pitolisant , the only clinically approved H3R antagonist for narcolepsy, also shows robust pro-cognitive effects in preclinical models.[1][5][13]
-
Ciproxifan has been shown to ameliorate cognitive deficits in models of Alzheimer's disease and neuroinflammation-induced memory impairment.[6][7][8]
-
ABT-239 exhibits potent and broad efficacy in various cognitive domains and models of schizophrenia.[2][9][10]
A noteworthy development in this field is the exploration of dual-target ligands, such as compounds with affinity for both H3R and sigma-1 or sigma-2 receptors. This approach may offer synergistic effects and enhanced therapeutic potential.[14][15]
References
- 1. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Histamine H3 Receptor Antagonist DL77 Ameliorates MK801-Induced Memory Deficits in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Histamine H3 Receptor Antagonist DL77 Ameliorates MK801-Induced Memory Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ciproxifan, an H3 receptor antagonist, alleviates hyperactivity and cognitive deficits in the APP Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pitolisant alleviates brain network dysfunction and cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for H3R Antagonist 2
Researchers, scientists, and drug development professionals handling H3R antagonist 2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. As a research chemical, the specific formulation of "this compound" may vary, underscoring the critical importance of consulting the manufacturer-provided Safety Data Sheet (SDS) for detailed handling and disposal instructions. This guide provides a comprehensive framework for the safe disposal of this compound, grounded in established laboratory safety principles.
Waste Characterization and Segregation: A Critical First Step
Before disposal, it is imperative to determine if this compound is classified as hazardous waste. According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] Additionally, some chemicals are specifically "listed" as hazardous by regulatory bodies.[1][3][4][5] The SDS for this compound will provide this crucial information.
Key Principles for Segregation:
-
Do not mix unknown wastes with other chemicals.[6]
-
Segregate incompatible chemicals to prevent violent reactions or the generation of toxic fumes.[6][7] For instance, avoid mixing oxidizing agents with organic compounds or strong acids with bases.[7]
-
P-Listed Wastes: If this compound or any of its components are on the EPA's "P-list" of acutely toxic wastes, they require special handling. This includes stringent limits on accumulation (e.g., one quart for liquids or one kilogram for solids) and specific packaging requirements, such as placing any packaging that held a P-listed drug in a designated hazardous waste bin.[1][5]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the essential steps for the safe disposal of this compound waste.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements for this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling chemical waste.[8]
-
Waste Collection and Labeling:
-
Use a designated and appropriate waste container, preferably plastic, for collecting this compound waste.[1][6]
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[1][7]
-
Clearly identify all major constituents by their chemical names; do not use acronyms or brand names.[7]
-
-
Container Management:
-
Disposal of Contaminated Materials:
-
Consumables: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a dedicated, sealed bag or container.[6] Ensure any "biohazard" symbols are defaced if not applicable.[6]
-
Sharps: Any sharp waste, such as needles or broken glass, must be disposed of in a designated sharps container.[5][6]
-
Empty Containers: Packaging that held a P-listed drug must be disposed of as hazardous waste.[5] For other non-hazardous drug containers, scratch out all personal information before recycling or discarding.[9]
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[1] They are responsible for the final determination of hazardous waste and its proper offsite disposal or treatment.[1]
Under no circumstances should hazardous chemicals be poured down the drain. [1][8]
Quantitative Data Summary from SDS
To facilitate a quick reference for disposal procedures, summarize the key quantitative data from the this compound SDS in a table similar to the one below.
| Parameter | Value (from SDS) |
| pH | |
| Flash Point | |
| LD50 (Oral) | |
| Reportable Quantity (RQ) | |
| EPA Hazardous Waste Code(s) | |
| P-List or U-List Designation |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and prioritizing the guidance provided in the specific Safety Data Sheet, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. epa.gov [epa.gov]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. health.uconn.edu [health.uconn.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Operational Guidance for Handling H3R Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling H3R antagonist 2 in a laboratory setting. The following guidelines are designed to ensure the safety of all personnel and to provide a clear framework for the proper management of this compound.
Personal Protective Equipment (PPE)
Given that this compound is a bioactive compound, it should be handled with care to avoid accidental exposure. The following personal protective equipment is mandatory when working with this compound in solid or solution form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, with side shields |
| Hand Protection | Disposable Nitrile Gloves | Chemically resistant, powder-free |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned |
Operational Plan: Handling and Usage
Adherence to a strict operational plan is critical to minimize exposure and ensure experimental integrity.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product-specific information for precise storage temperatures.[1]
Preparation of Solutions:
-
Designated Area: All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure.
-
Weighing: When handling the solid compound, use appropriate tools (e.g., spatula, weigh paper) to avoid generating dust.
-
Dissolving: Add the solvent to the solid compound slowly to prevent splashing. If the compound is not readily soluble, sonication or gentle heating may be applied as per the specific protocol.
Experimental Use:
-
Containment: All procedures involving this compound should be performed in a manner that contains the material, such as within a fume hood or on a bench with absorbent lining.
-
Avoidance of Aerosols: Take care to avoid the creation of aerosols. Use appropriate pipetting techniques and avoid vigorous mixing.
-
Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh paper, pipette tips, and empty vials, should be considered chemical waste.
-
Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed, and appropriate waste containers.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash. For unused or expired medicine in a non-laboratory setting, follow FDA guidelines which may include take-back programs or specific household trash disposal methods.[2][3]
Experimental Protocols
Below are detailed methodologies for common experiments involving H3 receptor antagonists.
In Vitro: Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the H3 receptor.
-
Membrane Preparation: Utilize cell membranes prepared from cells recombinantly expressing the human H3 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound.
In Vivo: Assessment of Wake-Promoting Effects in Rodents
This protocol describes a method to evaluate the wake-promoting effects of this compound in rats.
-
Animal Acclimation: House male rats in individual cages with a regular 12-hour light/dark cycle for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or a specific solution as per its solubility).
-
Administration: Administer the prepared solution of this compound or the vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).[4]
-
EEG/EMG Recording: If available, use electroencephalography (EEG) and electromyography (EMG) recordings to monitor the sleep-wake states of the animals.
-
Behavioral Observation: In the absence of EEG/EMG, trained observers can score the behavioral states of the animals (e.g., awake, non-REM sleep, REM sleep) at regular intervals for a defined period post-administration.
-
Data Analysis: Quantify the total time spent in wakefulness during the observation period for both the treated and vehicle control groups. A significant increase in wakefulness in the treated group indicates a wake-promoting effect.
Visualizations
H3 Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of the histamine H3 receptor. H3R antagonists block the inhibitory effect of the receptor, leading to increased neurotransmitter release.
Caption: H3 Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow: In Vivo Study
The diagram below outlines the key steps in a typical in vivo experiment to assess the effects of this compound.
Caption: Workflow for an In Vivo Study of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fda.gov [fda.gov]
- 3. dea.gov [dea.gov]
- 4. Experimental Studies Indicate That ST-2223, the Antagonist of Histamine H3 and Dopamine D2/D3 Receptors, Restores Social Deficits and Neurotransmission Dysregulation in Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
